AA92593
Descripción
Propiedades
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11-10-12(6-7-13(11)17-2)18(15,16)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTKLZINZGEPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Opsinamide AA92593: A Technical Guide to its Selectivity Profile for Mammalian Opsins
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA92593 is a synthetic small molecule, classified as an opsinamide, that has emerged as a potent and selective competitive antagonist of mammalian melanopsin (OPN4).[1][2][3][4] Melanopsin, a G protein-coupled receptor (GPCR) found in intrinsically photosensitive retinal ganglion cells (ipRGCs), plays a crucial role in non-image forming visual functions such as circadian rhythm entrainment, the pupillary light reflex, and sleep regulation.[2][3][5] The specificity of this compound for mammalian melanopsin over other opsins, including visual photoreceptors, makes it an invaluable tool for dissecting the physiological roles of melanopsin and a potential therapeutic agent for conditions involving light sensitivity and circadian disruption.[1][3] This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its binding affinities, functional inhibition across various opsins, and the experimental protocols used for its characterization.
Quantitative Selectivity Profile of this compound
The selectivity of this compound is most pronounced for mammalian melanopsins, with significantly lower or no activity observed against non-mammalian and invertebrate opsins. The following tables summarize the quantitative data from various studies.
| Target Opsin | Mammalian Species | Assay Type | Cell Line/System | Parameter | Value | Reference |
| Melanopsin (OPN4) | Human | GsX GloSensor | COS-1 | EC50 | 1.05 ± 0.28 µM | [6] |
| Melanopsin (OPN4) | Human | Calcium Imaging | CHO-K1 | Apparent Kb | 105 nM | [1] |
| Melanopsin (OPN4) | Mouse | GsX GloSensor | COS-1 | EC50 | 2.98 ± 0.58 µM | [6] |
| Melanopsin (OPN4) | Mouse | Calcium Imaging | CHO-K1 | IC50 | 665 ± 9 nM | [1] |
| Melanopsin (OPN4) | Mouse | Electrophysiology | Xenopus Oocytes | IC50 | 190 nM | [1] |
Table 1: Potency of this compound against Mammalian Melanopsins.
| Target Opsin | Species | Assay Type | Cell Line/System | Parameter | Value/Observation | Reference |
| Lanceolatum Melanopsin | Invertebrate (Amphioxus) | GsX GloSensor | COS-1 | Inhibition | Insensitive to antagonist | [2] |
| Belcheri Melanopsin | Invertebrate (Amphioxus) | GsX GloSensor | COS-1 | Inhibition | ~34% reduction with 16.7 µM this compound | [2] |
| Non-mammalian vertebrate melanopsins | Various | Cell-based assays | COS-1 | Inhibition | Not effectively inhibited | [2][5] |
| Rod/Cone Photoreceptors | Mouse | In vivo PLR | C57BL/6J mice | Effect | Unaffected by opsinamide | [1] |
| 74 Biological Targets (GPCRs, ion channels) | Various | Radioligand Binding | - | Inhibition | Failed to inhibit at 10 µM | [4] |
Table 2: Selectivity of this compound against Non-Mammalian and Other Opsins.
Molecular Basis of Selectivity
Recent studies have elucidated the molecular underpinnings of this compound's specificity for mammalian melanopsins. The antagonist's binding is dependent on a set of five specific amino acid residues within the retinal-binding pocket that are conserved among mammalian melanopsins but differ in their non-mammalian counterparts.[2][5] These residues are Phe-942.61, Ser-188ECL2, Trp-189ECL2, Leu-2075.42, and Ser-2696.52.[2][5] Mutational studies have confirmed that substituting these residues in mammalian melanopsin reduces its sensitivity to this compound, while introducing them into this compound-insensitive non-mammalian melanopsins confers susceptibility to the antagonist.[2]
Signaling Pathways
Mammalian melanopsin primarily signals through the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[7] However, it has also been shown to couple to Gs and Gi/o pathways.[2][7] this compound acts as a competitive antagonist at the retinal-binding site, thereby preventing the light-induced conformational changes necessary for G protein activation.[1][2][3]
Melanopsin Signaling Pathway and this compound Inhibition.
Experimental Protocols & Workflows
The characterization of this compound's selectivity profile has been achieved through a combination of in vitro and in vivo assays.
GsX GloSensor™ cAMP Assay
This cell-based assay is used to quantify the activation of Gq-coupled receptors like melanopsin by converting the signal to a readily measurable cAMP response.
Methodology:
-
Cell Culture and Transfection: COS-1 cells are cultured and co-transfected with plasmids encoding the opsin of interest and a Gsα chimera (e.g., Gsα/q11). The Gsα chimera contains the C-terminal sequence of a Gqα subunit, allowing it to be activated by the Gq-coupled opsin and subsequently activate adenylyl cyclase. A luciferase-based cAMP biosensor (GloSensor™) is also co-expressed.
-
Incubation: 24 hours post-transfection, 11-cis-retinal is added to the medium to reconstitute the photopigment.
-
Assay Preparation: Cells are harvested and incubated with the GloSensor™ cAMP Reagent.
-
Compound Addition: Varying concentrations of this compound are added to the cells.
-
Measurement: The cells are exposed to light to activate the opsin, and the resulting luminescence, which is proportional to the intracellular cAMP concentration, is measured using a luminometer. A decrease in the light-induced luminescence in the presence of this compound indicates antagonistic activity.
GsX GloSensor™ Assay Experimental Workflow.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kd or Kb) of this compound to melanopsin.
Methodology:
-
Membrane Preparation: CHO cells stably expressing human melanopsin (CHOOpn4) are harvested, and the cell membranes are isolated by sonication and centrifugation.
-
Competition Binding: Isolated membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]2-AA41612, an analog of this compound) and increasing concentrations of unlabeled this compound.[1] The incubation is typically carried out for 2 hours at 25°C in the dark.
-
Filtration and Washing: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 is determined. The Ki or Kb value is then calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay Experimental Workflow.
In Vivo Pupillary Light Reflex (PLR) Assay
This assay assesses the in vivo efficacy of this compound on a melanopsin-dependent physiological response.
Methodology:
-
Animal Model: Wild-type (C57BL/6J) mice are used.
-
Drug Administration: this compound (e.g., 30 mg/kg) is administered via intraperitoneal (i.p.) injection.[1]
-
Acclimation: Mice are dark-adapted before the PLR measurement.
-
Light Stimulation: 20 minutes post-injection, the mouse's eye is exposed to a high-intensity light stimulus (e.g., 1013 photons/cm-2/s-1), which preferentially activates the melanopsin system.[1]
-
Measurement: The pupil diameter is recorded using an infrared camera before, during, and after the light stimulus.
-
Analysis: The degree of pupil constriction is quantified and compared between vehicle-treated and this compound-treated animals. A significant attenuation of pupil constriction in the presence of this compound indicates in vivo antagonism of melanopsin.
Conclusion
The opsinamide this compound demonstrates a high degree of selectivity for mammalian melanopsins. This specificity is conferred by a unique set of amino acid residues within the retinal-binding pocket of mammalian OPN4. The quantitative data derived from a variety of robust in vitro and in vivo assays consistently support its role as a potent and selective antagonist. As such, this compound stands as a critical pharmacological tool for the targeted investigation of melanopsin-mediated physiology and the development of novel therapeutics for light-related disorders.
References
- 1. Small molecule antagonists of melanopsin-mediated phototransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis underlying the specificity of an antagonist this compound for mammalian melanopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular basis underlying the specificity of an antagonist this compound for mammalian melanopsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. GloSensor™ cAMP Assay Protocol [promega.kr]
The Pharmacokinetics and Biodistribution of AA92593: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of AA92593, a selective and competitive antagonist of melanopsin (OPN4). The data presented herein is crucial for understanding the in vivo behavior of this compound and for designing future preclinical and clinical studies.
Executive Summary
This compound is a small molecule that acts as an opsinamide, potently inhibiting melanopsin-mediated phototransduction.[1] It functions by competing with retinal for the retinal-binding pocket of melanopsin, thereby displacing retinal and potentially triggering downstream signaling that results in an increased expression of Per1.[2][3] This compound has demonstrated efficacy in attenuating melanopsin-mediated physiological responses, such as the pupillary light reflex (PLR), in in vivo models.[2][4] Understanding its pharmacokinetic profile and tissue distribution is essential for optimizing dosing regimens and ensuring target engagement.
Pharmacokinetic and Biodistribution Data
Systemic administration of this compound via intraperitoneal (IP) injection in mice has demonstrated its ability to penetrate key tissues, including the brain and retina. The following table summarizes the quantitative data on the tissue concentration of this compound at various time points following a single 30 mg/kg IP dose.
| Time Point | Tissue | Concentration (ng/g of tissue) | Molar Concentration (~µM) |
| 30 minutes | Retina | > 2,000 | ~ 7.5 |
| 2 hours | Retina | > 95% cleared | - |
Data sourced from in vivo studies in mice.[4]
These findings indicate that this compound achieves significant concentrations in the retina, the primary site of melanopsin-expressing intrinsically photosensitive retinal ganglion cells (ipRGCs), within 30 minutes of administration.[4] The compound is then rapidly cleared, with over 95% eliminated from the retina within 2 hours.[4] This rapid clearance provides a defined temporal window for assessing its in vivo efficacy and reversibility.[4]
Experimental Protocols
The pharmacokinetic data presented was obtained through a detailed bioanalytical method. The following protocol outlines the key steps involved in the sample preparation and analysis.
Bioanalysis for Pharmacokinetics [4]
-
Tissue Homogenization:
-
Frozen brain and retina samples were weighed.
-
Tissues were homogenized in four volumes (w/v) of a homogenization buffer consisting of 50% water, 30% 2-propanol, and 20% DMSO.
-
-
Sample Preparation:
-
A 150 µl internal standard solution (this compound in 80% acetonitrile/ 20% DMSO) was added to a 50 µl aliquot of the homogenized tissue or plasma sample.
-
The samples were thoroughly mixed.
-
Centrifugation was performed to pellet any solid debris.
-
-
LC/MS/MS Analysis:
-
The resulting supernatant was directly injected into a ThermoFinnigan Quantum Ultra LC/MS/MS system for quantitative analysis.
-
A standard curve, ranging from 0 to 5,000 ng/ml, was generated in tissue homogenates to accurately determine the concentrations of this compound in the brain and retina samples.
-
Visualizations
To further elucidate the experimental process and the compound's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the pharmacokinetic analysis of this compound.
Caption: Mechanism of action of this compound on the melanopsin signaling pathway.
Conclusion
The available data indicates that this compound effectively penetrates the brain and retina following systemic administration, reaching concentrations sufficient to engage its molecular target, melanopsin. Its rapid clearance profile suggests a transient pharmacological effect, which can be advantageous for applications requiring reversible modulation of melanopsin activity. The detailed experimental protocol provides a foundation for the replication and further investigation of the pharmacokinetic properties of this compound and related compounds. This technical guide serves as a valuable resource for researchers and drug development professionals working on the advancement of melanopsin-targeted therapies.
References
The Opsinamide AA92593: A Technical Guide for Investigating Circadian Photoentrainment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AA92593, a selective and competitive antagonist of melanopsin (OPN4), and its application in the study of circadian photoentrainment. This compound serves as a critical tool for dissecting the roles of intrinsically photosensitive retinal ganglion cells (ipRGCs) in non-image-forming visual functions.
Core Mechanism of Action
This compound functions as a potent antagonist of melanopsin-mediated phototransduction.[1] It competitively binds to the retinal-binding pocket of melanopsin, displacing the native chromophore, retinal.[2][3] This action prevents the light-induced conformational change in melanopsin, thereby inhibiting the activation of downstream G-protein signaling pathways, including Gq, Gs, and Gi.[4][5] The specificity of this compound for mammalian melanopsins is attributed to its interaction with five key amino acid residues near the retinal-binding site: Phe-94, Ser-188, Trp-189, Leu-207, and Ser-269.[4][6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its potency and efficacy in various experimental settings.
| Parameter | Value | Species/System | Assay Type | Reference |
| IC50 | 665 nM | Chinese Hamster Ovary (CHO) cells expressing OPN4 | Ca2+ Flux Assay | [1][2][3] |
| 1.05 ± 0.28 µM | Human Melanopsin in COS-1 cells | GsX GloSensor Assay | [4] | |
| 2.98 ± 0.58 µM | Mouse Melanopsin in COS-1 cells | GsX GloSensor Assay | [4] | |
| Apparent Kb | 105 nM | Human Melanopsin | Schild Regression Analysis | [9][10] |
| In Vivo Efficacy | ~50% attenuation of pupil constriction | Wild-type mice | Pupillary Light Reflex (PLR) | [2][3] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the signaling cascade initiated by light activation of melanopsin and the point of intervention by this compound.
Caption: Signaling pathway of melanopsin-mediated photoentrainment and inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Ca2+ Flux Assay in CHO-Opn4 Cells
This assay measures the inhibitory effect of this compound on light-induced intracellular calcium elevation in a heterologous expression system.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human or mouse melanopsin (CHO-Opn4) in appropriate growth medium.
-
Plate cells in 96-well black-walled, clear-bottom plates and grow to confluence.
2. Compound Preparation and Incubation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in a suitable assay buffer.
-
Remove growth medium from cells and add the this compound dilutions.
-
Incubate the plate in the dark for a specified period (e.g., 30 minutes) at 37°C.
3. Calcium Indicator Loading:
-
Prepare a solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.
-
Add the dye solution to each well and incubate in the dark for 1 hour at 37°C.
4. Measurement of Calcium Flux:
-
Use a fluorescence imaging plate reader (e.g., FLIPR) to measure intracellular calcium.
-
Establish a baseline fluorescence reading for each well.
-
Stimulate the cells with a brief pulse of blue light (e.g., 480 nm).
-
Record the change in fluorescence intensity over time.
5. Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Normalize the data to the response of vehicle-treated control wells.
-
Plot the normalized response against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
In Vivo Pupillary Light Reflex (PLR) Measurement in Mice
This experiment assesses the in vivo efficacy of this compound by measuring its effect on the melanopsin-dependent pupillary light reflex.
1. Animal Handling and Dosing:
-
Use wild-type mice as the experimental group.
-
Administer this compound via intraperitoneal (IP) injection at a dose of 30 mg/kg.[2][3] The compound can be formulated in a vehicle such as DMSO and saline.
-
Allow for a pre-treatment period of approximately 20 minutes for the compound to distribute.[3]
2. Pupil Diameter Measurement:
-
Place the mouse in a dark-adapted state.
-
Use an infrared camera and appropriate software to record the pupil diameter.
-
Deliver a high-irradiance blue light stimulus (e.g., 10^13 photons/cm²/s) to elicit a pupillary constriction mediated by both rods/cones and melanopsin.[2][9]
3. Data Acquisition and Analysis:
-
Record the pupil diameter before, during, and after the light stimulus.
-
Calculate the degree of pupil constriction as a percentage of the initial baseline diameter.
-
Compare the pupillary constriction in this compound-treated mice to that of vehicle-treated control mice.
-
A significant reduction in the sustained pupillary constriction indicates effective melanopsin antagonism.
Experimental Workflow Example
The following diagram outlines a typical experimental workflow for evaluating a novel melanopsin antagonist, using this compound as a reference compound.
Caption: A generalized workflow for the evaluation of melanopsin antagonists.
Conclusion
This compound is a well-characterized and specific tool for the pharmacological inhibition of mammalian melanopsin. Its utility in both in vitro and in vivo systems allows for the precise investigation of melanopsin's role in circadian photoentrainment and other non-image-forming visual functions. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to employ this compound in their studies.
References
- 1. This compound - Forlabs Website [forlabs.co.uk]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular basis underlying the specificity of an antagonist this compound for mammalian melanopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 6. Molecular basis underlying the specificity of an antagonist this compound for mammalian melanopsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule antagonists of melanopsin-mediated phototransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Investigating Non-Visual Photoreception with AA92593: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of AA92593, a potent and selective antagonist of mammalian melanopsin, for the investigation of non-visual photoreception. This document details the molecular basis of this compound's action, its effects on melanopsin-mediated signaling pathways, and provides detailed protocols for key in vitro and in vivo experimental assays.
Introduction to this compound and Non-Visual Photoreception
Non-visual photoreception, a process distinct from conventional sight, governs a range of physiological responses to light, including circadian rhythm entrainment, pupillary light reflex (PLR), and sleep-wake cycles. The primary photopigment responsible for these functions in mammals is melanopsin (OPN4), a G-protein coupled receptor (GPCR) expressed in a subset of retinal ganglion cells known as intrinsically photosensitive retinal ganglion cells (ipRGCs).
This compound is a small molecule opsinamide that acts as a specific and competitive antagonist of mammalian melanopsin.[1][2] It functions by competing with the chromophore retinal for the retinal-binding pocket of the melanopsin protein.[3] This selective inhibition makes this compound an invaluable tool for dissecting the roles of melanopsin in various physiological processes, without significantly affecting rod and cone-mediated vision.[4]
Molecular Mechanism and Specificity
This compound exhibits high specificity for mammalian melanopsins. The molecular basis for this selectivity lies in specific amino acid residues within the retinal-binding pocket. Studies have identified five key residues (Phe-94, Ser-188, Trp-189, Leu-207, and Ser-269 in human melanopsin) that are conserved among mammals and are crucial for the binding of this compound.[1][2] Non-mammalian vertebrate and invertebrate melanopsins, which lack this specific combination of residues, are largely insensitive to this compound.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various studies.
| Parameter | Species/Cell Line | Value | Reference |
| IC50 | Human Melanopsin (in COS-1 cells, Gsα/q11 assay) | 1.05 ± 0.28 µM | [2] |
| Mouse Melanopsin (in COS-1 cells, Gsα/q11 assay) | 2.98 ± 0.58 µM | [2] | |
| Mouse Melanopsin (in CHOOpn4 cells, Ca2+ influx assay) | 665 ± 9 nM | [4] | |
| Apparent Kb | Human Melanopsin (in CHOOpn4 cells) | 105 nM | [4] |
Table 1: In Vitro Potency of this compound
| Animal Model | Dose and Administration | Effect | Reference |
| rd mice | 30 mg/kg, intraperitoneal (i.p.) | Attenuated pupil constriction by ~50% in response to high-intensity light. | [4] |
| Wild-type C57BL/6J mice | 30 mg/kg, i.p. | Attenuated pupillary light reflex (PLR) at high light intensity. | [4] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathways
Melanopsin activation by light initiates a signaling cascade through various G-protein subtypes, primarily the Gq/11 pathway, but also involving Gs and Gi pathways. This compound competitively inhibits the initial step of this cascade.
Melanopsin signaling and this compound inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Cell-Based cAMP Assay
This protocol is designed to measure the antagonistic effect of this compound on melanopsin-mediated G-protein signaling in a controlled cellular environment.
Workflow for in vitro cAMP assay.
Materials:
-
COS-1 or CHO cells
-
Expression plasmids for mammalian melanopsin, Gsα/q11 chimera, and a cAMP reporter (e.g., GloSensor™)
-
Cell culture medium (e.g., DMEM) and supplements
-
Transfection reagent
-
9-cis-retinal
-
This compound
-
Luminescence plate reader
-
Light source for stimulation
Procedure:
-
Cell Culture and Transfection:
-
Seed COS-1 or CHO cells in 96-well plates at an appropriate density.
-
Co-transfect the cells with plasmids encoding melanopsin, the Gsα/q11 chimera, and the cAMP reporter according to the manufacturer's protocol. The Gsα/q11 chimera allows the Gq-coupled melanopsin to signal through the cAMP pathway, which is readily measurable.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Compound Treatment:
-
Prepare a stock solution of 9-cis-retinal and add it to the cells at a final concentration of approximately 1 µM to reconstitute the photopigment.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the different concentrations of this compound to the respective wells and incubate in the dark for a predetermined period (e.g., 30 minutes).
-
-
Light Stimulation and Measurement:
-
Expose the plate to a controlled light stimulus (e.g., blue light, ~480 nm) for a specific duration.
-
Immediately measure the luminescence signal using a plate reader. The signal intensity is proportional to the intracellular cAMP concentration.
-
-
Data Analysis:
-
Normalize the luminescence data to a vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vivo Pupillary Light Reflex (PLR) Assay
This protocol assesses the in vivo efficacy of this compound by measuring its effect on the melanopsin-dependent pupillary light reflex in mice.
Workflow for in vivo PLR assay.
Materials:
-
Mouse models (e.g., C57BL/6J, Opn4-/-, rd/rd)
-
This compound
-
Vehicle solution (e.g., DMSO and saline)
-
Infrared video camera and recording system
-
Controlled light source (e.g., LED with defined wavelength and intensity)
-
Animal restrainer (optional)
Procedure:
-
Animal Preparation:
-
Dark-adapt the mice for at least 2 hours, or overnight, before the experiment.
-
Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Allow 20-30 minutes for the compound to be absorbed and distributed.
-
-
Pupil Recording:
-
Gently restrain the mouse and position its head so that one eye is aligned with the infrared camera.
-
Record the baseline pupil diameter in complete darkness for a few seconds.
-
Deliver a high-intensity light stimulus (e.g., >1013 photons/cm2/s) of a specific wavelength (e.g., blue light, ~480 nm) for a defined duration (e.g., 10-30 seconds).
-
Continue recording the pupil diameter during and after the light stimulus to capture the constriction and subsequent re-dilation.
-
-
Data Analysis:
-
Use image analysis software to measure the pupil diameter from the recorded video frames.
-
Normalize the pupil diameter to the baseline value.
-
Plot the normalized pupil diameter over time for both the this compound-treated and vehicle-treated groups.
-
Compare the extent and dynamics of pupil constriction between the two groups to determine the effect of this compound.
-
In Vivo Electroretinography (ERG)
This protocol is used to assess the functional integrity of different retinal cell types and to confirm the specificity of this compound for melanopsin-driven responses over rod and cone-mediated vision.
Materials:
-
Mouse models
-
This compound and vehicle
-
ERG recording system (including corneal electrodes, reference and ground electrodes, amplifier, and light source)
-
Anesthetics (e.g., ketamine/xylazine)
-
Mydriatic eye drops (to dilate the pupils)
Procedure:
-
Animal Preparation:
-
Dark-adapt the mice overnight for scotopic (rod-driven) recordings.
-
Anesthetize the mouse and dilate its pupils with a mydriatic agent.
-
Place the corneal electrode on the eye, and the reference and ground electrodes subcutaneously.
-
-
Scotopic ERG Recording:
-
In a dark room, present a series of light flashes of increasing intensity.
-
Record the electrical responses from the retina. The a-wave (initial negative deflection) originates from photoreceptors, and the b-wave (subsequent positive deflection) reflects the activity of bipolar cells.
-
-
Photopic ERG Recording:
-
Light-adapt the mouse for several minutes to saturate the rods.
-
Present light flashes against a lighted background to elicit cone-driven responses.
-
Record the photopic ERG waveforms.
-
-
This compound Administration and Re-testing:
-
Administer this compound or vehicle and wait for the appropriate time.
-
Repeat the ERG recordings to assess any changes in the waveforms.
-
-
Data Analysis:
-
Measure the amplitudes and implicit times of the a- and b-waves for both scotopic and photopic conditions.
-
Compare the ERG parameters before and after this compound administration to determine if the compound affects rod and cone pathways. A lack of significant change in these parameters confirms the specificity of this compound for melanopsin-driven responses.
-
Conclusion
This compound is a powerful and specific pharmacological tool for the study of non-visual photoreception. Its ability to selectively block mammalian melanopsin allows researchers to delineate the contributions of this photopigment to a wide array of physiological functions. The experimental protocols outlined in this guide provide a robust framework for utilizing this compound in both in vitro and in vivo settings, facilitating further discoveries in this exciting field of research.
References
AA92593's effect on pupillary light reflex pathway
An In-Depth Technical Guide to the Effects of AA92593 on the Pupillary Light Reflex Pathway
Introduction
The pupillary light reflex (PLR) is a fundamental neurological response that controls the diameter of the pupil in reaction to the intensity of ambient light.[1][2] This reflex is not only crucial for adapting vision across various light levels but also serves as a key diagnostic tool for assessing brain stem function.[1][2] The PLR is primarily mediated by a specialized subset of intrinsically photosensitive retinal ganglion cells (ipRGCs) that express the photopigment melanopsin (OPN4).[3][4] These cells detect light and initiate the neural signaling cascade that results in pupillary constriction.
This technical guide focuses on the compound This compound , a novel sulfonamide compound also known as an "opsinamide".[5] this compound has been identified as a potent, selective, and competitive antagonist of mammalian melanopsin.[6][7][8] Its ability to specifically modulate the function of ipRGCs makes it a valuable tool for researchers studying non-image forming visual responses and for professionals in drug development exploring therapeutic control over light-dependent behaviors.[5] This document provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on melanopsin signaling, and its direct impact on the pupillary light reflex pathway, supported by detailed experimental protocols and pathway diagrams.
Mechanism of Action: Competitive Antagonism of Melanopsin
This compound functions as a specific and competitive antagonist of melanopsin (OPN4).[3][6] The mechanism involves the compound occupying the retinal-binding pocket of the melanopsin protein.[3][6] By binding to this site, this compound competitively inhibits the binding of the natural chromophore, 9-cis-retinal, which is essential for melanopsin's light-sensing function.[5][7] This displacement of retinal prevents the conformational change in the opsin protein that normally occurs upon photoexcitation, thereby blocking the initiation of the downstream G-protein coupled signaling cascade that leads to cellular responses like ipRGC depolarization and the pupillary light reflex.[3][5]
The specificity of this compound is a key attribute; it has been shown to be highly selective for mammalian melanopsins, with no significant off-target effects on rod or cone photoreceptor pathways or a large panel of other GPCRs and ion channels.[5][9] This specificity is attributed to key amino acid residues conserved in the retinal-binding site of mammalian melanopsins that directly interact with the this compound molecule.[7][8]
Quantitative Pharmacological Data
The antagonistic potency of this compound has been quantified through various in vitro assays. These studies confirm its high affinity and inhibitory effect on melanopsin signaling.
| Parameter | Value | Cell/System | Description | Citation |
| IC₅₀ | 665 ± 9 nM | CHOOpn4 Cells | Half-maximal inhibitory concentration in a light-induced cytosolic Ca2+ flux assay. | [3][5][6][9][10] |
| Apparent Kb | 105 nM | Human Melanopsin | Apparent binding affinity determined via Schild analysis. | [5] |
| Ki | 16 nM | OPN4 Receptor | Inhibitor constant for the Opsin 4 (OPN4) receptor. | [10] |
| Selectivity | > 10 µM | 74 Biological Targets | No significant inhibition observed at a high concentration against a panel of GPCRs and ion channels. | [5][9] |
In Vivo Efficacy on Pupillary Light Reflex
In vivo studies in murine models have demonstrated the significant effect of this compound on the pupillary light reflex, confirming its ability to antagonize melanopsin function in a living organism.
Summary of In Vivo PLR Effects
| Parameter | Value | Animal Model | Effect | Citation |
| Dose | 30 mg/kg | Wild-Type & rd Mice | Attenuated pupil constriction by approximately 50%. | [3][5][6][10][11] |
| Administration | Intraperitoneal (i.p.) | Wild-Type & rd Mice | Systemic delivery, 20 minutes prior to PLR measurement. | [3][5][6][11] |
| Light Stimulus | 1013 photons cm-2 s-1 | Wild-Type & rd Mice | High light intensity to specifically engage melanopsin-mediated PLR. | [3][5][6][11] |
| Observed Effects | - | Wild-Type & rd Mice | Slower constriction, reduced maximum constriction, and faster relaxation of the pupil. | [5][11] |
| Reversibility | ~60 minutes | Wild-Type & rd Mice | Normal PLR response resumed, correlating with compound clearance from the retina. | [5][11] |
Detailed Experimental Protocol: In Vivo Pupillometry
The following protocol outlines the methodology used to assess the effect of this compound on the pupillary light reflex in mice.[5][11]
-
Animal Models: Adult rd mice (lacking functional rods and cones, isolating the melanopsin system) and wild-type (C57BL/6J) mice were used. Control experiments were also performed on melanopsin-deficient (Opn4-/-) mice to confirm target specificity.
-
Compound Administration: Mice were administered a single intraperitoneal (i.p.) injection of this compound at a dose of 30 mg/kg. A vehicle-only injection was administered to the control group.
-
Acclimation: Following injection, mice were allowed to acclimate for 20 minutes in a dark environment to ensure drug distribution and dark adaptation of the retina.
-
Pupil Measurement:
-
The mouse was gently restrained to minimize movement and stress.
-
The eye was monitored using an infrared video camera, which does not stimulate the photoreceptors.
-
A baseline pupil diameter was recorded in darkness.
-
-
Light Stimulation:
-
A high-intensity light stimulus (e.g., 1013 photons cm-2 s-1) was delivered to the eye for a defined period (e.g., 60 seconds).
-
This light intensity is chosen to be well above the threshold for rod and cone saturation, thereby primarily measuring the sustained response driven by melanopsin.
-
-
Data Recording and Analysis:
-
The pupil diameter was continuously recorded throughout the light stimulation and subsequent dark period.
-
Pupil constriction was calculated as the percentage change from the baseline diameter.
-
Key parameters analyzed include the latency of constriction, maximum constriction achieved, and the speed of pupillary relaxation post-stimulus.
-
-
Reversibility Assessment: To confirm the transient nature of the antagonism, PLR measurements were repeated at time points up to 60 minutes post-administration to observe the return to a normal response profile.
Effect on the Pupillary Light Reflex Pathway
The pupillary light reflex pathway begins with the ipRGCs in the retina.[2] When stimulated by light, these cells depolarize and transmit signals via the optic nerve to the olivary pretectal nucleus (OPN) in the midbrain. Neurons from the OPN project to the Edinger-Westphal (EW) nucleus, which contains preganglionic parasympathetic neurons. These neurons, in turn, travel along the oculomotor nerve to the ciliary ganglion. Finally, postganglionic parasympathetic fibers innervate the iris sphincter muscle, causing it to contract and constrict the pupil.[2][4]
This compound intervenes at the very first step of this pathway. By blocking photoactivation of melanopsin within the ipRGCs, it prevents the initiation of the entire neural signal, effectively dampening the reflex at its source.
References
- 1. Pupillary Light Reflex (Chapter 8) - A Practical Guide to Portable Pupillometry [resolve.cambridge.org]
- 2. Pupillary light reflex - Wikipedia [en.wikipedia.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Work by the Yau lab confirms melanopsin light-sensitive muscles influence pupil constriction in many mammalian eyes - The Solomon H Snyder Department of Neuroscience [neuroscience.jhu.edu]
- 5. Small molecule antagonists of melanopsin-mediated phototransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular basis underlying the specificity of an antagonist this compound for mammalian melanopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound - Forlabs Website [forlabs.co.uk]
- 10. This compound - Biochemicals - CAT N°: 35836 [bertin-bioreagent.com]
- 11. researchgate.net [researchgate.net]
Understanding the role of AA92593 in light aversion studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of AA92593, a selective and competitive antagonist of melanopsin (OPN4), and its pivotal role in the study of light aversion and other non-image-forming visual responses. By elucidating the mechanisms through which this compound modulates melanopsin-mediated phototransduction, this document serves as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.
Introduction to this compound and Melanopsin
Melanopsin is a photopigment expressed in a small subset of retinal ganglion cells known as intrinsically photosensitive retinal ganglion cells (ipRGCs).[1] These cells are crucial for a variety of non-image-forming visual functions, including circadian rhythm entrainment, the pupillary light reflex (PLR), and the regulation of sleep and mood.[2] Light aversion, an innate behavior to avoid brightly lit environments, is also influenced by melanopsin signaling.
This compound is a potent and selective small-molecule antagonist of melanopsin.[3][4] It acts by competitively binding to the retinal-binding pocket of melanopsin, thereby preventing the conformational change required for signal transduction upon light exposure.[1][5] This targeted inhibition makes this compound an invaluable tool for dissecting the specific contributions of melanopsin to various physiological and behavioral responses to light.
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative data from in vitro and in vivo studies, demonstrating the potency and efficacy of this compound as a melanopsin antagonist.
Table 1: In Vitro Potency of this compound
| Assay System | Parameter | Value | Reference |
| CHOOpn4 cells | IC50 (Ca2+ flux assay) | 665 nM | [3][5] |
| CHOOpn4 cells | Apparent Kb (pre-exposed to light) | 160 nM | [6] |
| Oocytes | IC50 | 190 nM | [6] |
| Human Melanopsin (Schild plot) | Apparent Kb | 105 nM | [6] |
Table 2: In Vivo Effects of this compound in Mice
| Experiment | Animal Model | Dosage & Administration | Key Finding | Reference |
| Pupillary Light Reflex (PLR) | Wild-type mice | 30 mg/kg, i.p., 20 min prior to measurement | ~50% attenuation of pupil constriction in response to light (1013 ph. cm-2. s-1) | [1][5] |
| Light Aversion (Negative Phototaxis) | Wild-type neonatal mice | 30 mg/kg, i.p. | Significantly reduced light aversion and freezing behavior, phenocopying Opn4-/- pups. | [6][7] |
| ipRGC Firing | rd mice (retinal degeneration) | 30 mg/kg, i.p. | >70% reduction in light-induced action potential firing in isolated retinas. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the core experimental protocols used in the characterization of this compound's effects on light-mediated behaviors.
Pupillary Light Reflex (PLR) Measurement
Objective: To quantify the effect of this compound on the constriction of the pupil in response to a light stimulus.
Methodology:
-
Animal Model: Adult wild-type mice (e.g., C57BL/6J) are used. For studies isolating melanopsin's role, rd/rd mice, which lack functional rods and cones, can be utilized.[6]
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO and saline). A dose of 30 mg/kg is administered via intraperitoneal (i.p.) injection 20 minutes prior to the light stimulus.[5][6]
-
Acclimation: Mice are dark-adapted for at least 30 minutes before the experiment.
-
Pupil Monitoring: The mouse is gently restrained, and one eye is monitored using an infrared camera connected to a video recording system.
-
Light Stimulus: A high-intensity light stimulus (e.g., 1013 photons cm-2 s-1) is delivered to the monitored eye for a defined duration (e.g., 60 seconds).[6]
-
Data Acquisition and Analysis: The pupil diameter is recorded before, during, and after the light stimulus. The percentage of pupil constriction relative to the baseline diameter is calculated.
Light Aversion Test (Negative Phototaxis)
Objective: To assess the role of melanopsin in light-avoidance behavior using this compound.
Methodology:
-
Animal Model: Wild-type neonatal mice (P7-P9) are often used as they exhibit robust light aversion.[6]
-
Drug Administration: this compound (30 mg/kg) or vehicle is administered via i.p. injection prior to the test.
-
Apparatus: A testing chamber with a defined area is used. The experiment is conducted in a dark room.
-
Procedure:
-
Pups are placed in the center of the chamber and allowed to acclimate in darkness for a period (e.g., 2 minutes). Their baseline head movement is recorded.
-
A bright light source (e.g., blue light) is then turned on, and the behavior of the pups is recorded for a subsequent period (e.g., 2 minutes).[7]
-
-
Data Acquisition and Analysis: The primary metric is head movement, which is tracked and quantified. A reduction in head movement (freezing) and turning away from the light source are indicative of light aversion.[7] The total distance moved or the time spent in different zones of the chamber can also be analyzed.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental procedures discussed in this guide.
Melanopsin Signaling Pathway and Inhibition by this compound
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Melanopsin and inner retinal photoreception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanopsin activates divergent phototransduction pathways in intrinsically photosensitive retinal ganglion cell subtypes | eLife [elifesciences.org]
- 4. Small-molecule antagonists of melanopsin-mediated phototransduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The emerging roles of melanopsin in behavioral adaptation to light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule antagonists of melanopsin-mediated phototransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Opsinamide AA92593: A Novel Avenue in Migraine Prophylaxis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by photophobia, a heightened sensitivity to light. Emerging research has implicated the photopigment melanopsin (OPN4), expressed in intrinsically photosensitive retinal ganglion cells (ipRGCs), as a key player in the mechanisms underlying light-induced migraine pain. This has led to the exploration of melanopsin antagonists as a potential therapeutic strategy. This technical guide provides a comprehensive overview of the selective and competitive melanopsin antagonist, AA92593. We delve into its mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows. This document serves as a core resource for researchers and drug development professionals investigating the therapeutic potential of targeting the melanopsin signaling pathway for the treatment of migraine.
Introduction to Melanopsin and its Role in Migraine
Melanopsin is a G-protein coupled receptor found in a small subset of retinal ganglion cells that are intrinsically photosensitive.[1] These ipRGCs are crucial for non-image-forming visual functions, including the regulation of circadian rhythms, the pupillary light reflex, and the modulation of sleep and wakefulness.[1] Notably, melanopsin has been linked to photophobia and the exacerbation of migraine headaches.[1][2] Photic signals from ipRGCs are transmitted to thalamic trigeminovascular neurons, which are involved in the perception of headache intensity.[2] Studies have shown that individuals with migraine exhibit greater sensitivity to melanopsin- and cone-directed light stimulation, suggesting an amplification of ipRGC signals.[1][3] This hypersensitivity of melanopsin-mediated pathways is thought to contribute to the cortical spreading depression associated with migraine aura and pain.[4] Therefore, antagonizing melanopsin activity presents a promising therapeutic target for mitigating migraine symptoms, particularly photophobia.
This compound: A Selective Melanopsin Antagonist
This compound is an opsinamide compound that acts as a selective and competitive antagonist of mammalian melanopsin.[2][5][6] It functions by competing with the chromophore retinal for the retinal-binding pocket of melanopsin, thereby inhibiting its activation by light.[2][5] This antagonism leads to a reduction in downstream signaling cascades initiated by melanopsin activation.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Ca2+ Flux Assay | CHOOpn4 | IC50 | 665 nM | [1][6] |
| Gsα/q11 Activation Assay | COS-1 (human melanopsin) | IC50 | 1.05 ± 0.28 μM | [5] |
| Gsα/q11 Activation Assay | COS-1 (mouse melanopsin) | IC50 | 2.98 ± 0.58 μM | [5] |
| Radioligand Binding Assay | CHOOpn4 cell membranes | Ki | 16 ± 2 nM | |
| Schild Analysis (functional assay) | CHOOpn4 | Apparent Kb | 105 nM |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Animal Model | Administration | Dosage | Effect | Reference |
| Wild type (WT) mice | Intraperitoneal (IP) | 30 mg/kg | Attenuated pupil constriction by ~50% | [1][6] |
| Rabbits | Not specified | Not specified | Decreased intraocular pressure (IOP) | [6] |
| Pharmacokinetics (Mice) | Intraperitoneal (IP) | 30 mg kg−1 | Retina levels >2,000 ng. g−1 (~7.5 µM) at 30 min, >95% cleared within 2 h |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Intracellular Calcium Flux Assay
This assay measures the ability of an antagonist to inhibit the light-induced increase in intracellular calcium in cells expressing melanopsin.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human or mouse melanopsin (CHOOpn4).
-
Reagents:
-
Fura-2 AM or other suitable calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Seed CHOOpn4 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load cells with Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.1%) in HBSS for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 20 minutes) in the dark.
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FlexStation 3) with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.
-
Expose the cells to a light stimulus (e.g., 480 nm blue light) to activate melanopsin.
-
Record the fluorescence ratio (340/380 nm) over time to measure the change in intracellular calcium concentration.
-
Calculate the inhibition of the light-induced calcium response at each concentration of this compound to determine the IC50 value.
-
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound to the melanopsin receptor.
-
Membrane Preparation:
-
Harvest CHOOpn4 cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand that binds to melanopsin (e.g., [3H]-AA41612), and varying concentrations of unlabeled this compound.
-
For non-specific binding control wells, add a high concentration of an unlabeled competitor.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and perform a competition binding analysis to determine the Ki value.
-
In Vivo Pupillary Light Reflex (PLR) Measurement
This in vivo assay assesses the functional antagonism of melanopsin by measuring the constriction of the pupil in response to a light stimulus.
-
Animal Model: Wild-type mice (e.g., C57BL/6J).
-
Procedure:
-
Dark-adapt the mice for at least 2 hours.
-
Administer this compound (e.g., 30 mg/kg) or vehicle control via intraperitoneal (IP) injection.
-
After a predetermined time (e.g., 20 minutes), lightly sedate the mice if necessary to minimize stress-induced mydriasis.[6]
-
Position the mouse in a pupillometer system equipped with an infrared camera to record pupil diameter in darkness.[5]
-
Deliver a calibrated light stimulus (e.g., a 1-second pulse of blue light at 1013 ph. cm−2. s−1).[6]
-
Record the change in pupil diameter over time.
-
Analyze the data to determine parameters such as baseline pupil size, constriction amplitude, and constriction velocity.[5]
-
Compare the PLR in this compound-treated mice to that in vehicle-treated controls to quantify the attenuation of the response.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and its investigation.
Caption: Melanopsin signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for the intracellular calcium flux assay.
Caption: Experimental workflow for the in vivo pupillary light reflex (PLR) measurement.
Conclusion and Future Directions
The selective melanopsin antagonist this compound represents a compelling tool compound for investigating the role of melanopsin in migraine pathophysiology. Its demonstrated in vitro and in vivo activity in modulating melanopsin-dependent pathways underscores the potential of this therapeutic strategy. The data presented in this guide highlight the potency and selectivity of this compound. Further research is warranted to explore the efficacy of melanopsin antagonists in validated animal models of migraine and to assess their potential for clinical development. The detailed experimental protocols and conceptual diagrams provided herein are intended to facilitate such investigations and accelerate the discovery of novel treatments for this debilitating condition.
References
- 1. Selective amplification of ipRGC signals accounts for interictal photophobia in migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADVANCES IN UNDERSTANDING THE MECHANISMS OF MIGRAINE-TYPE PHOTOPHOBIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jov.arvojournals.org [jov.arvojournals.org]
- 4. Hypersensitivity of Intrinsically Photosensitive Retinal Ganglion Cells in Migraine Induces Cortical Spreading Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct and consensual murine pupillary reflex metrics: Establishing normative values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pupillary reflex and behavioral masking responses to light as functional measures of retinal degeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vivo Administration of AA92593 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA92593 is a potent and selective competitive antagonist of melanopsin (OPN4), a photopigment found in intrinsically photosensitive retinal ganglion cells (ipRGCs).[1][2] Melanopsin plays a crucial role in non-image-forming visual functions, including the regulation of circadian rhythms, the pupillary light reflex (PLR), and light aversion.[1][3][4] As a selective inhibitor, this compound offers a valuable tool for investigating the physiological roles of melanopsin and holds potential for therapeutic applications in conditions such as migraine-associated photophobia.[5][6] These application notes provide detailed protocols for the in vivo administration of this compound in mice to study its effects on melanopsin-mediated photoresponses.
Mechanism of Action
This compound functions by competing with retinaldehyde for the retinal-binding pocket of melanopsin.[2][7] This competitive antagonism prevents the light-induced activation of melanopsin and its downstream signaling cascade.[1] The inhibition of melanopsin by this compound has been shown to increase the expression of α-melanocyte-stimulating hormone (α-MSH) and influence the expression of the period circadian protein homolog 1 (Per1).[1][2]
Caption: Mechanism of this compound as a melanopsin antagonist.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Species/Cell Line | Value | Reference(s) |
| IC₅₀ (Ca²⁺ flux assay) | CHO cells expressing melanopsin (CHOOpn4) | 665 nM | [1][2][5] |
| Apparent Kb (light-exposed CHOOpn4 cells) | CHOOpn4 cells | 160 nM | [6] |
| Apparent Kb (retinal-reconstituted cells) | CHOOpn4 cells | ~6 µM | [6] |
| IC₅₀ (GsX GloSensor assay) | COS-1 cells (human melanopsin) | 1.05 ± 0.28 μM | [7] |
| IC₅₀ (GsX GloSensor assay) | COS-1 cells (mouse melanopsin) | 2.98 ± 0.58 μM | [4][7] |
| Pupillary Light Reflex Attenuation | Wild-type (WT) mice | ~50% | [1][6] |
Table 2: Pharmacokinetic Profile of this compound in Mice (30 mg/kg, IP)
| Time Post-Administration | Retina Concentration | Brain Concentration | Reference(s) |
| 30 minutes | >2,000 ng/g (~7.5 µM) | Measurable | [6][8] |
| 2 hours | >95% cleared from retina | - | [6][8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal (IP) injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[2]
-
Vehicle Preparation: The vehicle consists of a mixture of PEG300, Tween-80, and Saline. A common formulation is 40% PEG300, 5% Tween-80, and 55% Saline.
-
Working Solution Preparation: a. For a final concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[2] b. Add 50 µL of Tween-80 to the mixture and mix until fully incorporated.[2] c. Add 450 µL of Saline to bring the total volume to 1 mL and mix to achieve a clear solution.[2] d. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Control Vehicle: Prepare a vehicle control solution following the same procedure but omitting the this compound.
Protocol 2: In Vivo Administration and Pupillary Light Reflex (PLR) Measurement
This protocol details the administration of this compound to mice and the subsequent measurement of the pupillary light reflex to assess melanopsin function.
Animal Models:
-
Wild-type (WT) C57BL/6J mice are suitable for observing the effects on the combined rod, cone, and melanopsin systems.[6]
-
rd/rd mice, which lack functional rods and cones, can be used to isolate and study melanopsin-specific responses.[6]
-
Opn4⁻/⁻ mice can be used as a negative control to confirm that the observed effects are melanopsin-dependent.[6]
Materials:
-
Prepared this compound working solution and vehicle control
-
Mice (e.g., WT C57BL/6J)
-
Insulin syringes with 28-30 gauge needles
-
Animal scale
-
Pupillometer or a camera with a macro lens and controlled light source
-
Light source capable of delivering a specific irradiance (e.g., 10¹³ photons/cm²/s)[6]
-
Restraining device for mice (optional, if required for imaging)
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the experimental room for at least 1 hour before the procedure.
-
Dosing: a. Weigh each mouse to determine the correct injection volume. b. Administer this compound at a dose of 30 mg/kg via intraperitoneal (IP) injection.[1][2][6] c. Administer an equivalent volume of the vehicle solution to the control group.
-
Pre-Measurement Incubation: Wait for 20 minutes after the IP injection before starting the PLR measurement to allow for drug distribution to the retina.[1][2][6]
-
Pupillary Light Reflex (PLR) Measurement: a. Place the mouse in a dark environment to allow for dark adaptation of the pupils. b. Record the baseline pupil diameter in the dark. c. Expose one eye to a light stimulus of high irradiance (e.g., 10¹³ photons/cm²/s) for a defined period (e.g., 60 seconds).[6][9] d. Record the pupil constriction in response to the light stimulus. This can be done by capturing images or videos of the pupil at specific time points during and after light exposure. e. Key parameters to measure include the initial pupil diameter, the minimum pupil diameter achieved during light exposure, and the speed of constriction.
-
Data Analysis: a. Calculate the pupil area or diameter at each time point. b. Normalize the pupil size to the baseline (dark-adapted) size. c. Compare the extent and dynamics of pupil constriction between the this compound-treated and vehicle-treated groups. A significant reduction in pupil constriction in the this compound group indicates successful melanopsin antagonism.[6][9] The effect is expected to be a ~50% attenuation of pupil constriction.[1][6]
-
Reversibility: The effects of this compound on PLR are reversible, with a return to normal responses typically observed within 60 minutes, which correlates with the clearance of the compound from the retina.[9]
Caption: Experimental workflow for in vivo this compound administration.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound - Forlabs Website [forlabs.co.uk]
- 6. Small molecule antagonists of melanopsin-mediated phototransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis underlying the specificity of an antagonist this compound for mammalian melanopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Determining the Optimal Concentration of AA92593 for Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the optimal concentration of AA92593, a selective and competitive antagonist of melanopsin (OPN4), for use in cell culture experiments. This compound functions by competing with retinal for the binding pocket of melanopsin, thereby inhibiting its downstream signaling.[1][2][3][4] This document outlines the mechanism of action of this compound, summarizes its reported efficacy in various cell lines, and provides detailed protocols for essential experiments to establish the ideal working concentration for your specific research needs. The included methodologies cover cell viability assays to assess cytotoxicity and functional assays to measure the inhibition of melanopsin-mediated signaling pathways.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of melanopsin, a G-protein coupled receptor involved in non-image-forming visual functions such as circadian rhythm regulation and pupillary light reflex.[1][3] It acts as a competitive antagonist, displacing retinal from the melanopsin binding pocket.[1][2][3][4] Understanding the optimal concentration of this compound is critical for achieving maximal specific inhibition of melanopsin activity while minimizing off-target effects and potential cytotoxicity in cell culture models.
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell type, the specific melanopsin variant (human, mouse, etc.), and the experimental assay. Below is a summary of reported half-maximal inhibitory concentrations (IC50) and working concentrations from various studies.
| Cell Line/System | Assay Type | Reported IC50 / Working Concentration | Reference |
| CHOOpn4 Cells | Calcium Flux Assay | 665 nM | [1][5][6] |
| CHOOpn4 Cells | Competition Binding Assay (Ki) | 16 ± 2 nM | [7] |
| COS-1 Cells (expressing human melanopsin) | GloSensor™ cAMP Assay | 1.05 ± 0.28 µM | [2][3][4] |
| COS-1 Cells (expressing mouse melanopsin) | GloSensor™ cAMP Assay | 2.98 ± 0.58 µM | [2][3][4] |
| Melan-a melanocytes and B16-F10 melanoma cells | Functional Assay | 10 µM | [6] |
| Xenopus Oocytes (expressing mouse melanopsin) | Electrophysiology | Dose-dependent inhibition | [7] |
Signaling Pathway of Melanopsin and Inhibition by this compound
Upon activation by light, melanopsin can couple to multiple G-protein subtypes, including Gq, Gs, and Gi, leading to the modulation of intracellular second messengers like calcium (Ca2+) and cyclic AMP (cAMP).[2][3][4] this compound blocks these downstream signaling events by preventing the initial activation of melanopsin.
Figure 1: Melanopsin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To determine the optimal concentration of this compound for your specific cell culture experiments, a systematic approach is recommended. This involves an initial cytotoxicity assessment followed by a dose-response analysis using a relevant functional assay.
Figure 2: Workflow for determining the optimal this compound concentration.
Protocol 1: Cell Viability Assay to Determine Cytotoxicity
It is crucial to first establish a concentration range of this compound that does not induce cell death. Tetrazolium-based colorimetric assays such as MTT, MTS, or WST-1 are suitable for this purpose. These assays measure the metabolic activity of viable cells.[8][9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) or MTS/WST-1 reagent
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol (B130326) for MTT)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure (MTT Assay Example):
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (DMSO at the highest concentration used for dilutions) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the log of the this compound concentration to identify the concentration at which viability begins to decrease.
Protocol 2: Functional Assay to Determine IC50
Once the non-toxic concentration range is established, a functional assay is required to determine the dose-dependent inhibitory effect of this compound on melanopsin signaling. The choice of assay depends on the primary G-protein coupling of melanopsin in your cell type (e.g., Gq-mediated calcium release or Gs/Gi-mediated cAMP modulation).
A. Calcium Flux Assay (for Gq-coupled signaling)
Materials:
-
Cells expressing melanopsin
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
This compound serial dilutions
-
Light source for melanopsin activation
-
Fluorescent plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM with Pluronic F-127 in HBSS according to the manufacturer's instructions. Remove the culture medium and add the loading solution to the cells. Incubate in the dark at 37°C for 30-60 minutes.
-
Compound Incubation: Wash the cells with HBSS to remove excess dye. Add the serial dilutions of this compound (in the non-toxic range) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) in the dark.
-
Baseline Reading: Place the plate in the fluorescent plate reader and take a baseline kinetic reading for a few cycles.
-
Activation and Measurement: Activate melanopsin with a brief pulse of light of the appropriate wavelength (blue light, ~480 nm). Immediately begin measuring the change in fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response for each concentration. Plot the percentage of inhibition (relative to the no-drug control) against the log of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
B. cAMP Assay (for Gs/Gi-coupled signaling)
Materials:
-
Cells expressing melanopsin
-
cAMP assay kit (e.g., GloSensor™-based, HTRF, or ELISA)
-
This compound serial dilutions
-
Light source for melanopsin activation
-
Luminometer or appropriate plate reader for the chosen assay kit
Procedure:
-
Cell Seeding and Transfection (if applicable): Seed cells in the appropriate plate for your chosen cAMP assay. If using a reporter system like GloSensor™, transfect the cells according to the manufacturer's protocol.
-
Compound Incubation: Add the serial dilutions of this compound to the cells and incubate for a predetermined time.
-
Activation: Expose the cells to a light stimulus to activate melanopsin.
-
Assay Performance: Perform the cAMP assay according to the manufacturer's protocol. This typically involves cell lysis and detection of cAMP levels.
-
Data Analysis: Quantify the cAMP levels for each concentration. Plot the percentage of inhibition of the light-induced cAMP change against the log of the this compound concentration and determine the IC50.
Protocol 3: Western Blotting for Downstream Signaling
To confirm the inhibitory effect of the chosen optimal concentration of this compound, you can analyze the phosphorylation state of downstream signaling proteins by Western blotting. For example, you can assess changes in the phosphorylation of kinases activated by calcium or cAMP signaling pathways.
Materials:
-
Cells expressing melanopsin
-
This compound at the determined optimal concentration
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[10][11]
-
Primary antibodies (e.g., phospho-specific antibodies for downstream targets)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the optimal concentration of this compound for a specified time, followed by light stimulation. Include appropriate controls (no drug, no light).
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (overnight at 4°C), followed by incubation with the HRP-conjugated secondary antibody (1 hour at room temperature).
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to compare the levels of the phosphorylated target protein between different treatment conditions.
Conclusion
The optimal concentration of this compound for cell culture experiments is cell-type and assay-dependent. A systematic approach involving cytotoxicity testing followed by functional dose-response assays is essential for determining the most effective and non-toxic concentration for your research. The protocols provided in these application notes offer a framework for this characterization, enabling reliable and reproducible results in the study of melanopsin signaling.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Molecular basis underlying the specificity of an antagonist this compound for mammalian melanopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound - Forlabs Website [forlabs.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small molecule antagonists of melanopsin-mediated phototransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Pharmacological Silencing of ipRGCs with AA92593
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intrinsically photosensitive retinal ganglion cells (ipRGCs) are a unique subset of retinal neurons that express the photopigment melanopsin, enabling them to directly detect light.[1][2] These cells play a crucial role in non-image-forming visual functions, such as circadian rhythm entrainment, pupillary light reflex, and sleep regulation.[1][2][3] The compound AA92593 is a selective and competitive antagonist of melanopsin (OPN4), offering a powerful tool for the pharmacological silencing of ipRGCs to study their physiological roles and explore potential therapeutic interventions for light-sensitive disorders.[1][4]
This compound acts by competing with the chromophore retinal for the binding site on melanopsin, thereby inhibiting its light-induced activation.[1][5][6] This specific mechanism of action allows for the targeted silencing of ipRGCs without significantly affecting rod and cone photoreceptor functions.[7][8]
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the retinal binding pocket of melanopsin.[1][5] Upon binding, it prevents the conformational change in melanopsin that is normally induced by light, thereby blocking the initiation of the phototransduction cascade. This cascade involves the activation of G proteins (primarily of the Gq/11 family) and subsequent downstream signaling pathways that lead to the depolarization of the ipRGC.[5][6] Studies have confirmed that this compound effectively suppresses the light-induced activation of Gq, Gs, and Gi proteins by mammalian melanopsins.[5][6]
Quantitative Data on this compound Efficacy
The potency and efficacy of this compound in silencing ipRGCs have been quantified in various experimental models. The following table summarizes key quantitative data from published studies.
| Parameter | Value | Experimental System | Reference |
| IC₅₀ | 665 ± 9 nM | CHO cells expressing human melanopsin (CHOOpn4) | [7] |
| IC₅₀ | 1.05 ± 0.28 µM | COS-1 cells expressing human melanopsin | [5] |
| IC₅₀ | 2.98 ± 0.58 µM | COS-1 cells expressing mouse melanopsin | [5] |
| Apparent Kb | 105 nM | Human melanopsin (Schild plot analysis) | [9] |
| Apparent Kb | 160 nM | CHOOpn4 cells (pre-exposed to light) | [7] |
| Inhibition of ipRGC Photoresponse | >90% reduction | Isolated rat ipRGCs (10 µM this compound) | [7][8] |
| Inhibition of ipRGC Firing | >70% reduction | rd mouse retina (ex vivo) | [7][8] |
| Attenuation of Pupillary Light Reflex (PLR) | ~50% | rd mice (30 mg/kg i.p.) | [1][7] |
Signaling Pathway and Experimental Workflow Diagrams
ipRGC Phototransduction and Inhibition by this compound
Caption: ipRGC phototransduction cascade and its inhibition by this compound.
Experimental Workflow for Assessing ipRGC Silencing
Caption: Workflow for in vitro and in vivo assessment of ipRGC silencing.
Experimental Protocols
Protocol 1: In Vitro Silencing of ipRGCs using Calcium Imaging
Objective: To measure the inhibition of light-evoked calcium responses in isolated ipRGCs by this compound.
Materials:
-
Isolated rat ipRGCs (prepared by immunopanning)
-
Fura-2 AM calcium indicator dye
-
Recording buffer (e.g., Ames' medium)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Inverted fluorescence microscope with a calcium imaging system
-
Light source for stimulation
Procedure:
-
Cell Loading: Incubate the cultured ipRGCs with Fura-2 AM in recording buffer for 30-45 minutes at 37°C.
-
Baseline Recording: After loading, wash the cells and mount the coverslip onto the microscope stage. Perfuse with recording buffer.
-
Initial Light Stimulation: Deliver an initial light pulse (e.g., 1 minute duration) to establish a baseline light-evoked calcium response. Repeat this twice with a 15-minute interval to ensure a stable response.[7]
-
This compound Application: Perfuse the cells with recording buffer containing 10 µM this compound.[7][8] For the control group, perfuse with buffer containing the equivalent concentration of DMSO.
-
Post-Treatment Light Stimulation: After a 15-20 minute incubation with this compound, deliver a series of light pulses identical to the initial stimulation.
-
Data Analysis: Measure the amplitude of the light-evoked calcium transients before and after the application of this compound. Calculate the percentage of inhibition compared to the vehicle-treated control cells. A reduction of over 90% in the photoresponse is expected with 10 µM this compound.[7][8]
Protocol 2: Ex Vivo Silencing of ipRGCs in Retinal Explants
Objective: To measure the reduction in light-evoked action potential firing of ipRGCs in an intact retinal preparation.
Materials:
-
rd/rd mouse model (lacks functional rods and cones)
-
This compound
-
Vehicle control
-
Multi-electrode array (MEA) recording system
-
Ames' medium
-
Dissection microscope and tools
Procedure:
-
Retinal Dissection: Euthanize an adult rd/rd mouse and enucleate the eyes. Dissect the retinas in Ames' medium under dim red light.
-
MEA Mounting: Mount a piece of the retina, ganglion cell layer down, onto the MEA.
-
Pre-Treatment: For the experimental group, inject the mouse with this compound prior to retina harvesting.[7] Alternatively, bath apply this compound to the retinal preparation, although higher concentrations (~100 µM) may be required due to diffusion issues.[7]
-
Light Stimulation and Recording: After a period of dark adaptation, record spontaneous and light-evoked (e.g., 1-minute light pulse) spike activity from the ganglion cells.
-
Washout: For reversibility studies, perfuse the retina with fresh Ames' medium to wash out the this compound and record light responses at regular intervals (e.g., 10, 20, and 30 minutes) to observe the recovery of firing activity.[7]
-
Data Analysis: Analyze the spike train data to determine the average number of spikes in response to the light pulse. Compare the firing rates between this compound-treated and vehicle-treated retinas. A reduction of over 70% in light-evoked spike number is anticipated.[7][8]
Protocol 3: In Vivo Silencing of ipRGC Function using Pupillary Light Reflex (PLR)
Objective: To assess the in vivo efficacy of this compound by measuring its effect on the melanopsin-dependent pupillary light reflex.
Materials:
-
rd/rd mice
-
This compound solution for injection (e.g., in saline with a solubilizing agent)
-
Vehicle control solution
-
Pupilometer or a camera-based system for measuring pupil diameter
-
Controlled light source
Procedure:
-
Animal Preparation: Dark-adapt the mice for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 30 mg/kg.[1][7] Administer the vehicle solution to the control group.
-
Acclimation: Allow 20 minutes for the drug to be absorbed and distributed to the retina.[1][7]
-
PLR Measurement: Place the mouse in the recording apparatus. Record the baseline pupil diameter in darkness.
-
Light Stimulation: Expose the eye to a high-intensity light stimulus (e.g., 10¹³ photons/cm²/s) and record the constriction of the pupil over time.[1][7]
-
Data Analysis: Measure the pupil diameter at maximum constriction and calculate the percentage of pupillary constriction relative to the baseline diameter. Compare the extent and dynamics of pupil constriction between the this compound-treated and vehicle-treated groups. An attenuation of pupil constriction by approximately 50% is expected.[1][7]
Conclusion
This compound is a valuable and specific pharmacological tool for the targeted silencing of ipRGCs. Its competitive antagonism of melanopsin allows for the functional dissection of ipRGC-mediated pathways both in vitro and in vivo. The protocols outlined above provide a framework for researchers to effectively utilize this compound in their studies of non-image-forming vision and related physiological processes. Careful consideration of experimental design and appropriate controls is essential for obtaining robust and reproducible results.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Functional subtypes of rodent melanopsin ganglion cells switch roles between night and day illumination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsically photosensitive retinal ganglion cell - Wikipedia [en.wikipedia.org]
- 4. Molecular basis underlying the specificity of an antagonist this compound for mammalian melanopsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis underlying the specificity of an antagonist this compound for mammalian melanopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Small molecule antagonists of melanopsin-mediated phototransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for AA92593 in Circadian Rhythm Disruption Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA92593 is a potent and selective antagonist of melanopsin (OPN4), a photopigment found in intrinsically photosensitive retinal ganglion cells (ipRGCs). These cells are crucial for non-image forming visual functions, including the entrainment of the master circadian clock in the suprachiasmatic nucleus (SCN) to the environmental light-dark cycle. By competitively inhibiting the binding of retinal to melanopsin, this compound effectively blocks the phototransduction cascade in ipRGCs.[1][2] This specific mode of action makes this compound an invaluable tool for dissecting the role of melanopsin-mediated light perception in circadian biology and for creating models of circadian disruption. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models to study the disruption of circadian rhythms.
Mechanism of Action
This compound acts as a competitive antagonist at the retinal binding site of mammalian melanopsin.[2][3][4] This prevents the light-induced conformational change in melanopsin, thereby inhibiting the activation of the associated G-protein signaling cascade and subsequent neuronal firing of ipRGCs.[1] This blockade of light information to the SCN can be used to induce a state of "functional darkness," allowing researchers to study the endogenous, free-running circadian rhythm or to investigate the consequences of a mismatch between the internal clock and external light cues.
Data Presentation
The following tables summarize the quantitative data for this compound based on published studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| Apparent Kb | CHOOpn4 | Melanopsin functional assay | 105 nM | [1] |
| IC50 | CHOOpn4 | Light-induced Ca2+ influx | ~1 µM | [2] |
| Effective Concentration | Melan-a melanocytes, B16-F10 melanoma cells | Inhibition of heat-induced Per1 expression | 10 µM | [5] |
Table 2: In Vivo Dosage and Effects of this compound in Mice
| Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Wild-type (C57BL/6J) mice | 30 mg/kg | Intraperitoneal (i.p.) | Attenuated pupillary light reflex (PLR) by ~50% | [2] |
| rd mice | 30 mg/kg | Intraperitoneal (i.p.) | Reduced ipRGC action potential firing by >70% | [1] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of melanopsin and a typical experimental workflow for studying circadian rhythm disruption using this compound.
Caption: Melanopsin signaling pathway and its antagonism by this compound.
Caption: Experimental workflow for in vivo circadian disruption studies.
Experimental Protocols
Protocol 1: In Vivo Circadian Rhythm Disruption in Mice
This protocol describes how to use this compound to disrupt the normal light entrainment of circadian rhythms in mice, assessed by locomotor activity.
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
Housing cages equipped with running wheels within light-tight ventilation chambers
-
Data acquisition system for locomotor activity (e.g., ClockLab)
-
This compound
-
Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation and Baseline Recording:
-
Individually house mice in cages with running wheels inside ventilated, light-controlled chambers.
-
Acclimate the mice to a 12-hour light:12-hour dark (LD 12:12) cycle for at least two weeks. Provide food and water ad libitum.
-
Record wheel-running activity continuously to establish a stable, entrained baseline rhythm.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, prepare the final dosing solution by adding the DMSO stock to the other vehicle components in the specified order (PEG300, then Tween-80, then Saline), ensuring the solution is clear. For a 30 mg/kg dose in a 25g mouse, you would typically inject a volume of 100-200 µL.
-
-
Treatment and Circadian Disruption:
-
Divide the mice into two groups: Vehicle control and this compound-treated.
-
At the end of the light phase (Zeitgeber Time 12, ZT12), administer the vehicle or this compound (30 mg/kg) via i.p. injection.
-
Continue this daily injection regimen.
-
To assess the role of this compound in blocking light entrainment, after a few days of injections under LD, transfer the mice to constant darkness (DD). A block in light-induced phase shifts can be tested by applying a light pulse during the subjective night and observing the subsequent activity phase.
-
-
Data Analysis:
-
Analyze the locomotor activity data using software like ClockLab.
-
Generate actograms to visualize the activity patterns.
-
Calculate the free-running period (tau) in constant darkness using a chi-square periodogram.
-
Measure phase shifts in response to light pulses by comparing the onset of activity before and after the pulse.
-
Compare the parameters between the vehicle and this compound-treated groups. A significant difference in the free-running period or a blockade of light-induced phase shifts in the this compound group would indicate successful disruption of melanopsin-mediated circadian entrainment.
-
Protocol 2: Analysis of Clock Gene Expression in the SCN
This protocol details how to assess the molecular impact of this compound-induced circadian disruption by measuring clock gene expression in the SCN.
Materials:
-
Mice treated as described in Protocol 1
-
Dissection tools
-
Brain matrix
-
TRIzol or similar RNA extraction reagent
-
Reverse transcription kit
-
qPCR machine and reagents (e.g., SYBR Green)
-
Primers for clock genes (Per1, Per2, Bmal1, Cry1) and a housekeeping gene (Gapdh, Actb)
Procedure:
-
Tissue Collection:
-
At designated circadian times (e.g., every 4-6 hours over a 24-hour period), euthanize mice from both the vehicle and this compound-treated groups.
-
Rapidly extract the brains and place them in an ice-cold brain matrix.
-
Isolate the SCN region using a tissue punch or fine dissection under a microscope.
-
Immediately snap-freeze the SCN tissue in liquid nitrogen and store at -80°C until RNA extraction.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the SCN tissue using TRIzol according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a SYBR Green master mix.
-
Run the qPCR in triplicate for each sample and gene.
-
Include a no-template control to check for contamination.
-
-
Data Analysis:
-
Calculate the relative expression of each clock gene using the ΔΔCt method, normalizing to the housekeeping gene.
-
Plot the relative gene expression over the 24-hour cycle for both treatment groups.
-
Analyze the data for changes in the rhythmicity, phase, and amplitude of clock gene expression. A blunted or phase-shifted rhythm in the this compound group would indicate disruption at the molecular level in the SCN.
-
Conclusion
This compound is a powerful pharmacological tool for investigating the role of melanopsin in circadian photoreception and for creating robust models of circadian disruption. The protocols outlined above provide a framework for utilizing this compound to explore the behavioral and molecular consequences of interfering with the primary light input to the master circadian clock. These studies are essential for understanding the pathophysiology of circadian rhythm disorders and for the development of novel chronotherapeutic strategies.
References
- 1. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule antagonists of melanopsin-mediated phototransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
Protocol for the Dissolution and Use of AA92593 in DMSO
Application Note
AA92593 is a potent and selective antagonist of melanopsin (OPN4), a photopigment found in intrinsically photosensitive retinal ganglion cells (ipRGCs).[1][2][3] As a competitive antagonist, this compound vies with retinal for the binding pocket of melanopsin, thereby inhibiting downstream signaling pathways.[1][4][5] This inhibition has been demonstrated to suppress the activation of Gq, Gs, and Gi proteins mediated by melanopsin.[4][5] Due to its specific mechanism of action, this compound is a valuable tool for researchers investigating melanopsin-mediated physiological processes, including circadian rhythm regulation, pupillary light reflex, and sleep.[1]
This document provides a detailed protocol for the proper dissolution of this compound in dimethyl sulfoxide (B87167) (DMSO) for use in various in vitro and in vivo experimental settings. Adherence to this protocol will help ensure the compound's stability, solubility, and optimal performance in your research.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value | Source(s) |
| Molecular Weight | 269.36 g/mol | [2] |
| Solubility in DMSO | 10 mg/mL, 100 mg/mL (with sonication) | [2][6] |
| IC₅₀ (CHOOpn4 cells) | 665 nM | [1][2][6] |
| IC₅₀ (human melanopsin) | 1.05 ± 0.28 μM | [4] |
| IC₅₀ (mouse melanopsin) | 2.98 ± 0.58 μM | [4] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [2] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Pipettes and sterile filter tips
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions for cell-based assays and other experiments.
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 269.36 g/mol * (1000 mg / 1 g) = 2.6936 mg
-
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For 2.6936 mg of this compound, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can aid in complete dissolution.[2] Note: Avoid excessive heating, as it may degrade the compound.
-
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the DMSO stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
Cell-Based Assay Protocol Example (Calcium Flux Assay)
This protocol provides a general workflow for using the this compound DMSO stock solution in a cell-based calcium flux assay using CHO cells expressing melanopsin (CHOOpn4).[7]
-
Cell Preparation: Plate CHOOpn4 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution.
-
Prepare serial dilutions of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Compound Incubation:
-
Remove the culture medium from the cells.
-
Add the prepared working solutions of this compound to the respective wells. Include a vehicle control (buffer with the same final DMSO concentration).
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the compound to interact with the cells.[8]
-
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Measurement of Calcium Flux:
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Stimulate the cells with light to activate melanopsin.
-
Record the changes in fluorescence over time to measure the intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each concentration of this compound.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Competitive inhibition of the Melanopsin signaling pathway by this compound.
Caption: General workflow for preparing and using this compound in experiments.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Molecular basis underlying the specificity of an antagonist this compound for mammalian melanopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 6. This compound = 98 HPLC 457961-34-1 [sigmaaldrich.com]
- 7. Small molecule antagonists of melanopsin-mediated phototransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application of AA92593 in Xenopus Oocyte Expression Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Xenopus laevis oocyte expression system is a robust and versatile platform for the functional characterization of ion channels and G-protein coupled receptors (GPCRs). Its large size facilitates the microinjection of complementary RNA (cRNA) and subsequent electrophysiological analysis, making it an ideal system for studying the pharmacology of novel compounds. This document provides detailed application notes and protocols for the use of AA92593, a selective and competitive antagonist of melanopsin (OPN4), in Xenopus oocytes.
Melanopsin is a G-protein coupled receptor that plays a crucial role in non-image forming visual responses, such as circadian rhythm entrainment and the pupillary light reflex.[1] this compound has been identified as a potent inhibitor of melanopsin-mediated phototransduction.[1] In the Xenopus oocyte expression system, melanopsin couples to the Gq/G11 family of G-proteins, initiating a signaling cascade that results in the opening of a transient receptor potential channel, TRPC3, leading to a measurable photocurrent.[2] This system provides a reliable method for screening and characterizing melanopsin antagonists like this compound.
Quantitative Data Summary
The inhibitory effect of this compound on melanopsin-mediated photocurrents in Xenopus oocytes has been quantified to determine its potency. The following table summarizes the key quantitative data.
| Parameter | Value | Cell System | Reference |
| IC50 | 190 nM | Xenopus oocytes expressing mouse melanopsin | [1] |
| Apparent Kb | 105 nM | CHO cells expressing human melanopsin | [1][3] |
| Inhibition Type | Competitive with retinal | CHO cells expressing human melanopsin | [3] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound, it is essential to visualize the underlying signaling pathway and the experimental workflow for its characterization.
Experimental Protocols
The following protocols provide a detailed methodology for the expression of melanopsin in Xenopus oocytes and the subsequent electrophysiological characterization of this compound.
Protocol 1: Preparation of Xenopus laevis Oocytes
-
Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine (B183219) solution.
-
Surgically remove a portion of the ovary and place it in a calcium-free OR-2 solution.
-
Tease the ovarian lobes into small clumps of oocytes.
-
To defolliculate, incubate the oocytes in a solution of collagenase type I (2 mg/mL in OR-2 solution) for 1-2 hours at room temperature with gentle agitation.
-
Wash the oocytes thoroughly with OR-2 solution to remove the collagenase and follicular remnants.
-
Manually select healthy Stage V-VI oocytes, characterized by their large size and distinct animal and vegetal poles.
-
Store the selected oocytes in ND96 solution supplemented with 2.5 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 16-18°C.
Protocol 2: cRNA Preparation and Microinjection
-
Linearize plasmids containing the cDNA for mouse melanopsin (Opn4), Gαq, TRPC3, and arrestin-2.
-
Synthesize capped cRNAs using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).
-
Purify the cRNAs and dissolve them in nuclease-free water.
-
Prepare a mixture of the cRNAs (e.g., 50 ng/µL of each).
-
Load a glass microinjection needle with the cRNA mixture.
-
Inject approximately 50 nL of the cRNA mixture into the cytoplasm of each Stage V-VI oocyte.
-
Incubate the injected oocytes for 3-5 days at 16-18°C in supplemented ND96 solution to allow for protein expression.
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Setup:
-
Place an oocyte in a recording chamber continuously perfused with ND96 solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ). One electrode measures the membrane potential, and the other injects current.
-
Use a TEVC amplifier to clamp the oocyte membrane potential at a holding potential of -70 mV.[4]
-
-
Chromophore Reconstitution:
-
Incubate the oocytes in the dark with 10 µM 11-cis-retinal for at least 30 minutes prior to recording to reconstitute the functional photopigment.
-
-
Recording Photocurrent:
-
Deliver a pulse of light (e.g., 480 nm wavelength) to the oocyte to activate melanopsin.
-
Record the resulting inward photocurrent using data acquisition software. The current is mediated by the activation of TRPC3 channels.[2]
-
-
Application of this compound:
-
Prepare a stock solution of this compound in DMSO and dilute it to the desired concentrations in ND96 solution.
-
Perfuse the oocyte with the this compound-containing solution for a sufficient period to allow for equilibration before light stimulation.
-
Record the photocurrent in the presence of different concentrations of this compound to determine its inhibitory effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the photocurrent at each concentration of this compound.
-
Normalize the responses to the control response (in the absence of this compound).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The Xenopus oocyte expression system is a powerful tool for investigating the pharmacology of melanopsin and its antagonists. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this system to study the effects of this compound. The quantitative data and pathway visualizations offer a clear understanding of the compound's mechanism of action and its potential for further development in modulating melanopsin-dependent physiological processes.
References
Application Notes and Protocols for AA92593 in Retinal Explant Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA92593 is a potent and selective antagonist of melanopsin (OPN4), a photopigment found in intrinsically photosensitive retinal ganglion cells (ipRGCs).[1][2][3] These cells are crucial for non-image-forming visual functions, including circadian rhythm entrainment, the pupillary light reflex, and sleep regulation.[2] this compound acts as a competitive antagonist to the chromophore retinal, thereby inhibiting the light-induced signaling cascade in ipRGCs.[1][4][5] This specific mode of action makes this compound an invaluable tool for dissecting the role of melanopsin in retinal physiology and pathology.
Retinal explant culture is an ex vivo technique that maintains the structural and cellular organization of the retina for a period of days to weeks.[6][7][8][9] This system provides a powerful platform for pharmacological studies, allowing for the controlled application of compounds and the subsequent analysis of cellular and molecular responses within a physiologically relevant context.[10][11][12] These application notes provide detailed protocols for the use of this compound in murine retinal explant studies to investigate the function and downstream signaling of melanopsin-expressing RGCs.
Mechanism of Action of this compound
This compound is an opsinamide that specifically targets mammalian melanopsins.[1][4] It functions by competitively binding to the retinal-binding pocket of the melanopsin protein.[1][2][5] This prevents the binding of the natural chromophore, 9-cis-retinal, and consequently blocks the photoisomerization process that initiates G-protein-coupled signaling. The specificity of this compound for melanopsin over other visual opsins, such as rhodopsin and cone opsins, has been demonstrated, ensuring that its effects are localized to ipRGCs.[1][3]
References
- 1. Molecular basis underlying the specificity of an antagonist this compound for mammalian melanopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Small molecule antagonists of melanopsin-mediated phototransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Retinal Explant Culture from Mouse, Human, and Nonhuman Primates and Its Applications in Vision Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retinal Explant Culture from Mouse, Human, and Nonhuman Primates and Its Applications in Vision Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinal Explant of the Adult Mouse Retina as an Ex Vivo Model for Studying Retinal Neurovascular Diseases [jove.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. mdc-berlin.de [mdc-berlin.de]
- 11. Preparation of retinal explant cultures to study ex vivo tip endothelial cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Injection of AA92593 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the use of AA92593, a selective and competitive antagonist of melanopsin (OPN4), in behavioral research. Intraperitoneal (IP) injection of this compound is a key method for investigating the role of melanopsin-expressing intrinsically photosensitive retinal ganglion cells (ipRGCs) in various non-visual light responses. This document outlines the mechanism of action, pharmacokinetic data, and established protocols for behavioral assays, including the pupillary light reflex (PLR) and light aversion tests.
Introduction
Melanopsin (OPN4) is a photopigment found in a small subset of retinal ganglion cells that are intrinsically photosensitive (ipRGCs).[1] These cells play a crucial role in a variety of non-image-forming visual functions, including circadian photoentrainment, sleep regulation, neuroendocrine responses, and the pupillary light reflex.[1][2][3][4] this compound is a potent and selective antagonist of melanopsin, acting as a competitive inhibitor at the retinal binding site.[1][5][6][7][8] This property makes it an invaluable tool for dissecting the specific contributions of the melanopsin signaling pathway to various physiological and behavioral processes. By blocking melanopsin activation, researchers can investigate the consequences on light-regulated behaviors, providing insights into potential therapeutic applications for conditions like migraine-associated photophobia.[5]
Mechanism of Action
This compound functions as a competitive antagonist to the chromophore retinal for the binding pocket of melanopsin.[1][6][8] This binding prevents the light-induced conformational change in melanopsin, thereby inhibiting the activation of downstream G-protein signaling cascades (including Gq, Gs, and Gi proteins).[6][8] The inhibition of this pathway ultimately blocks physiological responses mediated by ipRGCs.[6][8] Studies have shown that this compound can suppress light-induced increases in intracellular calcium and cAMP levels in cells expressing melanopsin.[6][9]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 | 665 nM | CHO cells expressing melanopsin (Opn4) | [1][5][7] |
| 1.05 ± 0.28 μM | COS-1 cells expressing human melanopsin | [6] | |
| 2.98 ± 0.58 μM | COS-1 cells expressing mouse melanopsin | [6] | |
| Apparent Kb | 105 nM | Human melanopsin in CHO cells | [9] |
| Ki | 16 ± 2 nM | CHOOpn4 cell membranes | [9] |
| In Vivo Dosage (IP) | 30 mg/kg | Wild-type and rd mice | [1][7][9] |
Pharmacokinetic Data (30 mg/kg IP Injection in Mice)
| Time Post-Injection | Retinal Concentration | Brain Concentration | Reference |
| 30 minutes | >2,000 ng/g tissue (~7.5 µM) | Measurable | [9] |
| 2 hours | >95% cleared from retina | - | [9] |
Experimental Protocols
Protocol 1: Pupillary Light Reflex (PLR) Assay
This protocol details the procedure for assessing the effect of this compound on the pupillary light reflex, a behavior significantly influenced by melanopsin activity, especially at high light intensities.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% Tween 80 in distilled water)[10]
-
Syringes and needles for IP injection
-
Animal model (e.g., wild-type or rd mice)
-
Light source with adjustable intensity
-
Infrared camera and recording system for monitoring pupil diameter
-
Animal restrainer (optional, depending on the setup)
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Preparation: Prepare a solution of this compound in the chosen vehicle at a concentration suitable for delivering a 30 mg/kg dose in a standard injection volume (e.g., 10 ml/kg).
-
Baseline Measurement (Optional): Record the baseline pupil diameter in darkness.
-
Intraperitoneal Injection: Administer a 30 mg/kg IP injection of either this compound solution or vehicle to the test and control groups, respectively.
-
Incubation Period: Wait for 20 minutes post-injection to allow for drug absorption and distribution.[1][7][9]
-
Light Stimulation: Expose the mouse's eye to a high-intensity light stimulus (e.g., 10^13 photons/cm²/s).[1][7][9]
-
Pupil Response Recording: Record the pupil constriction in response to the light stimulus for a defined period (e.g., 60 seconds) using the infrared camera system.
-
Data Analysis: Measure the pupil diameter over time and calculate the degree of constriction. Compare the pupillary light reflex between the this compound-treated and vehicle-treated groups. A significant attenuation of pupil constriction in the this compound group indicates effective melanopsin antagonism.[1][7][9]
Protocol 2: Light Aversion/Phototaxis Assay
This protocol describes a method to evaluate the role of melanopsin in light-aversive behavior, particularly in neonatal mice where this response is strongly dependent on ipRGCs.
Materials:
-
This compound
-
Vehicle solution
-
Syringes and needles for IP injection
-
Animal model (e.g., wild-type neonatal mice)
-
Testing arena (e.g., a clear, open field)
-
Light source for illuminating the arena
-
Video camera and tracking software
Procedure:
-
Drug Preparation: Prepare the this compound and vehicle solutions as described in Protocol 1.
-
Intraperitoneal Injection: Administer a 30 mg/kg IP injection of either this compound solution or vehicle to the neonatal pups.
-
Incubation Period: Allow for a 15-20 minute incubation period.[9]
-
Behavioral Testing:
-
Place the pup in the center of the testing arena under dark conditions and allow for a brief habituation period.
-
Turn on the light source to illuminate the arena.
-
Record the animal's behavior for a set duration (e.g., several minutes).
-
-
Data Analysis: Analyze the recorded video to quantify light-aversive behaviors. This can include measures such as:
-
Time spent in the illuminated vs. dark areas (if a light/dark box is used).
-
Locomotor activity (distance moved, velocity).
-
Freezing behavior.
-
Head movements.[9]
-
Compare the behavioral responses between the this compound-treated and vehicle-treated groups. A reduction in light aversion and freezing behavior in the this compound group suggests successful blockade of melanopsin-mediated phototaxis.[9][11]
-
Mandatory Visualizations
Caption: Melanopsin signaling and competitive antagonism by this compound.
Caption: General workflow for behavioral studies using this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Molecular basis underlying the specificity of an antagonist this compound for mammalian melanopsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Forlabs Website [forlabs.co.uk]
- 6. Molecular basis underlying the specificity of an antagonist this compound for mammalian melanopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 9. Small molecule antagonists of melanopsin-mediated phototransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Challenges of AA92593: A Technical Support Guide for Researchers
For researchers and drug development professionals working with the selective melanopsin antagonist AA92593, achieving optimal solubility and ensuring stability in aqueous solutions is paramount for reliable experimental outcomes. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during the preparation and handling of this compound solutions.
Troubleshooting Guide: Common Issues and Solutions
Q1: My this compound is not dissolving properly in my aqueous buffer. What should I do?
A1: Direct dissolution of this compound in purely aqueous buffers can be challenging due to its presumed hydrophobic nature. The recommended approach involves the use of a co-solvent system. If you are observing precipitation or incomplete dissolution, consider the following steps:
-
Initial Dissolution in an Organic Solvent: First, dissolve the this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). A common practice is to prepare a concentrated stock solution in DMSO.[1][2]
-
Use of Co-solvents: For the preparation of a working solution, a multi-component solvent system is often necessary. A widely used formulation involves a combination of DMSO, PEG300, Tween-80, and saline.[3]
-
Heating and Sonication: If precipitation occurs during the preparation of the working solution, gentle heating and/or sonication can aid in dissolution.[3] It is crucial to monitor the temperature to prevent thermal degradation.
-
Alternative Formulations: Consider alternative formulations that have been reported to yield clear solutions, such as those including SBE-β-CD in saline or corn oil for in vivo studies.[3]
Below is a decision-making workflow for troubleshooting solubility issues with this compound.
References
Optimizing AA92593 Incubation Time for Melanopsin Inhibition: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AA92593, a selective and competitive antagonist of melanopsin (OPN4). Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the use of this compound in your research, with a specific focus on incubation time and its impact on melanopsin inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound acts as a competitive antagonist to retinal, the light-sensing chromophore of melanopsin.[1][2][3][4] It binds to the retinal-binding pocket of mammalian melanopsins, thereby preventing the conformational changes required for phototransduction and subsequent G protein activation.[1][2] This inhibition is specific to mammalian melanopsins.[1][3][4][5]
Q2: What is the primary signaling pathway inhibited by this compound?
A2: Melanopsin primarily couples to Gq-type G proteins, initiating the phospholipase C (PLC) signaling cascade.[1][4] this compound effectively suppresses this light-induced Gq activation.[1][4] Studies have also shown that melanopsin can couple to Gs and Gi proteins, and this compound is capable of inhibiting these pathways as well.[1][6]
Q3: What is a typical incubation time for this compound in cell-based assays?
A3: A common incubation period for this compound in cell-based assays, such as those using CHO-Opn4 cells, is 30 minutes prior to light stimulation and subsequent measurement of cellular responses like calcium influx.[7] However, the optimal incubation time can vary depending on the cell type, experimental conditions, and the specific research question.
Q4: How does the presence of retinal affect this compound efficacy?
A4: Since this compound is a competitive antagonist of retinal, its apparent efficacy can be influenced by the concentration of retinal. In experiments where cells are reconstituted with retinal, higher concentrations of this compound may be required to achieve significant inhibition.[7] For instance, the apparent Kb of this compound was reported to increase from 160 nM in light-exposed cells to approximately 6 µM in cells reconstituted with 9-cis retinal.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition observed | Insufficient incubation time. | Increase the pre-incubation time with this compound to ensure it has reached its binding site. Start with 30 minutes and consider extending to 1 hour or longer. |
| Suboptimal concentration of this compound. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental setup. IC50 values have been reported in the range of 665 nM to 2.98 µM.[6][7] | |
| High concentration of retinal. | If supplementing with retinal, consider reducing its concentration or increasing the concentration of this compound to outcompete for the binding site. | |
| High background signal | Non-specific binding of this compound. | While this compound is highly specific for melanopsin, at very high concentrations it may exhibit off-target effects. Ensure you are working within a validated concentration range. A study showed no significant off-target binding for a large panel of other GPCRs and ion channels at 10 µM.[7][8] |
| Cell health issues. | Ensure cells are healthy and not over-confluent, as this can affect signaling pathways and lead to inconsistent results. | |
| Inconsistent results between experiments | Variability in incubation time or temperature. | Standardize the incubation time and temperature across all experiments. Even small variations can affect the kinetics of binding. |
| Differences in light stimulation protocols. | Use a consistent light source, intensity, and duration for all experiments to ensure reproducible melanopsin activation. | |
| Cell passage number. | Use cells within a consistent and low passage number range, as receptor expression and signaling can change with excessive passaging. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 665 ± 9 nM | CHO-Opn4 | Calcium influx | [7] |
| IC50 | 1.05 ± 0.28 µM | COS-1 | GsX GloSensor | [6] |
| IC50 | 2.98 ± 0.58 µM | COS-1 (mouse melanopsin) | GsX GloSensor | [6] |
| Apparent Kb | 105 nM | CHO-Opn4 (human melanopsin) | Schild regression | [3][7] |
| Ki | 16 ± 2 nM | CHO-Opn4 | Competition binding with [3H]2-AA41612 | [7] |
Table 2: In Vivo Experimental Parameters for this compound
| Parameter | Value | Animal Model | Application | Reference |
| Dosage | 30 mg/kg | rd mice | Intraperitoneal (i.p.) injection | [2][7] |
| Pre-treatment Time | 20 minutes | rd mice | Pupillary Light Reflex (PLR) measurement | [2][7] |
| Effect | ~50% attenuation of pupil constriction | rd mice | In response to 10^13 ph. cm^-2. s^-1 light | [2][7] |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay for this compound Inhibition
This protocol describes a method to assess the inhibitory effect of this compound on light-induced calcium influx in CHO cells stably expressing human melanopsin (CHO-Opn4).
Materials:
-
CHO-Opn4 cells
-
Culture medium (e.g., DMEM/F12)
-
9-cis-retinal
-
This compound
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., HBSS)
-
384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with light stimulation capabilities
Procedure:
-
Cell Plating: Seed CHO-Opn4 cells in a 384-well plate and grow to confluence.
-
Light Exposure (Optional): To generate the apo-protein, cells can be exposed to light to bleach the endogenous retinal.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye according to the manufacturer's instructions.
-
This compound Incubation: After dye loading, wash the cells and add varying concentrations of this compound diluted in assay buffer. Incubate for 30 minutes at room temperature in the dark.
-
Retinal Reconstitution: Immediately prior to measurement, add 1 µM 9-cis retinal to the wells.
-
Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then apply a light stimulus (e.g., 480 nm) and record the change in fluorescence over time, which corresponds to the intracellular calcium concentration.
-
Data Analysis: The peak fluorescence intensity after light stimulation is used to determine the level of melanopsin activation. Plot the peak fluorescence against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
Protocol 2: In Vivo Pupillary Light Reflex (PLR) Measurement in Mice
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound by measuring its effect on the melanopsin-dependent pupillary light reflex in mice.
Materials:
-
rd mice (lacking functional rods and cones, isolating the melanopsin-driven response)
-
This compound solution for injection (e.g., in a vehicle of 10% DMSO, 40% PEG400, 50% saline)
-
Infrared video camera system for pupillometry
-
Calibrated light source (e.g., blue light, ~480 nm)
Procedure:
-
Animal Acclimation: Acclimate the mice to the experimental setup to minimize stress.
-
This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 30 mg/kg. For control animals, inject the vehicle solution.
-
Incubation Period: Allow for a 20-minute incubation period after injection for the compound to be absorbed and distributed.
-
PLR Measurement: Place the mouse in a restraining tube and position the eye in front of the camera. Record the baseline pupil diameter in darkness.
-
Light Stimulation: Expose the eye to a high-intensity light stimulus (e.g., 10^13 photons/cm²/s) for a defined duration (e.g., 60 seconds).
-
Recording: Record the pupil constriction throughout the light exposure and the subsequent re-dilation in the dark.
-
Data Analysis: Measure the pupil area or diameter over time. Calculate the extent of pupil constriction as a percentage of the baseline diameter. Compare the constriction in this compound-treated mice to that in vehicle-treated controls to determine the level of inhibition.
Visualizations
Caption: Melanopsin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for assessing this compound efficacy in vitro and in vivo.
References
- 1. Molecular basis underlying the specificity of an antagonist this compound for mammalian melanopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Molecular basis underlying the specificity of an antagonist this compound for mammalian melanopsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 7. Small molecule antagonists of melanopsin-mediated phototransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Investigating Potential In Vivo Off-Target Effects of AA92593
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to anticipate, identify, and troubleshoot potential off-target effects of the selective melanopsin (OPN4) antagonist, AA92593, during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a potent and selective antagonist of melanopsin-mediated phototransduction.[1] It acts as a competitive antagonist by binding to the retinal-binding pocket of melanopsin.[2][3] In vitro assays have demonstrated its selectivity, as summarized in the table below.
Table 1: Summary of this compound In Vitro Selectivity Data
| Target | Assay Type | Result | Reference |
| Melanopsin (OPN4) | Ca²+ flux assay in CHO cells | IC₅₀ = 665 nM | [1][3] |
| 74 Common Biological Targets | Not specified | > 10 µM | [1] |
| Rod/Cone Photoreceptors | In vivo pupillary light reflex | No detectable adverse effect | [4] |
Q2: Has this compound shown any off-target effects in vivo?
A2: To date, published in vivo studies have highlighted the specificity of this compound for melanopsin-mediated pathways. For instance, it has been shown to attenuate pupil constriction in response to light without affecting the initial phase of the pupillary light reflex, which is driven by rod and cone photoreceptors.[4] This suggests a lack of significant off-target effects on these related visual pathways. However, comprehensive in vivo off-target profiling data is not publicly available. Therefore, it is crucial for researchers to conduct their own assessments based on the experimental context.
Q3: What are the potential, though currently unsubstantiated, off-target concerns for a molecule like this compound?
A3: While this compound is reported to be highly selective, it is a small molecule and, like any such compound, has the potential for off-target interactions. Given that melanopsin is a G protein-coupled receptor (GPCR), there is a theoretical possibility of interaction with other GPCRs. Potential off-target effects could manifest in systems with a high density of diverse GPCRs, such as the central nervous system (CNS) and the cardiovascular system.
Q4: I am observing an unexpected phenotype in my in vivo experiment with this compound. How can I begin to troubleshoot if this is an off-target effect?
A4: An unexpected phenotype can arise from on-target effects in a previously uncharacterized tissue or signaling pathway, or from genuine off-target interactions. The workflow below outlines a logical approach to troubleshooting.
Troubleshooting Guides
Issue 1: Unexplained Behavioral Changes in Rodent Models
Potential Cause: While this compound's primary action is in the retina, off-target effects on CNS receptors could lead to behavioral changes. Common off-target liabilities for small molecules can include interactions with aminergic GPCRs like serotonin (B10506) or dopamine (B1211576) receptors.[5]
Troubleshooting Steps:
-
Systematic Behavioral Phenotyping: Conduct a battery of behavioral tests to characterize the phenotype. This should include assessments of locomotion, anxiety-like behavior, and cognitive function.
-
Dose-Response Relationship: Determine if the behavioral changes are dose-dependent. A clear dose-response relationship can help to establish a pharmacological effect.
-
Control for On-Target Effects: If possible, use a structurally unrelated melanopsin antagonist. If the behavioral phenotype is not replicated, it suggests an off-target effect of this compound.
Issue 2: Cardiovascular Abnormalities Observed (e.g., changes in blood pressure or heart rate)
Potential Cause: The cardiovascular system is regulated by numerous GPCRs (e.g., adrenergic, angiotensin receptors), making it susceptible to off-target drug effects.[6][7]
Troubleshooting Steps:
-
In Vivo Cardiovascular Monitoring: In anesthetized or telemetered animals, record key cardiovascular parameters such as blood pressure, heart rate, and ECG following administration of this compound.
-
Ex Vivo Tissue Bath Assays: Isolate aortic rings or other relevant vascular tissues and assess the contractile or relaxant properties of this compound in the absence of melanopsin. This can help to identify direct effects on vascular smooth muscle or endothelium.
-
In Vitro Receptor Binding Assays: If a specific off-target is suspected (e.g., an adrenergic receptor based on the observed phenotype), perform competitive binding assays using cell lines expressing the candidate off-target receptor.
Experimental Protocols
Protocol 1: General In Vivo Toxicology and Safety Assessment in Rodents
This protocol provides a framework for an initial, short-term toxicology study to identify potential off-target effects.
1. Animal Model:
-
Species: Rat (e.g., Sprague-Dawley) or Mouse (e.g., C57BL/6).[8] Use both males and females.
-
Group Size: Minimum of 5-10 animals per sex per group.[9]
2. Dosing:
-
Route of Administration: Should match the intended experimental route (e.g., intraperitoneal, oral gavage).
-
Dose Levels: A vehicle control and at least three dose levels (low, medium, high). The high dose should be a maximum tolerated dose (MTD) or a dose that induces minimal signs of toxicity.[9]
-
Duration: Daily administration for 14 to 28 days.[10]
3. In-Life Monitoring:
-
Daily: Clinical observations (activity, posture, grooming), body weight, and food consumption.
-
Weekly: Detailed physical examination.
4. Terminal Procedures:
-
Blood Collection: Collect blood for hematology and clinical chemistry analysis.
-
Necropsy: Perform a full gross necropsy.
-
Organ Weights: Record the weights of major organs (liver, kidneys, heart, brain, spleen, etc.).
-
Histopathology: Collect a comprehensive set of tissues for histopathological examination by a qualified veterinary pathologist.
Protocol 2: Behavioral Phenotyping Battery for CNS Off-Target Effects
This protocol outlines a series of tests to assess potential neurological and behavioral off-target effects in mice. Tests should be conducted from the least stressful to the most stressful.
1. Open Field Test (Locomotion and Anxiety):
-
Apparatus: A square arena with automated tracking.
-
Procedure: Place the mouse in the center of the arena and allow it to explore for 10-30 minutes.
-
Parameters Measured: Total distance traveled, velocity, time spent in the center versus the periphery.
2. Elevated Plus Maze (Anxiety):
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure: Place the mouse in the center of the maze and allow it to explore for 5 minutes.
-
Parameters Measured: Time spent in the open arms versus the closed arms, number of entries into each arm.
3. Rotarod Test (Motor Coordination and Balance):
-
Apparatus: A rotating rod with an accelerating speed.
-
Procedure: Place the mouse on the rotating rod and measure the latency to fall. Conduct 3-5 trials.
-
Parameters Measured: Latency to fall off the rod.
Potential Off-Target Signaling Pathways
While this compound is selective for melanopsin, it is prudent to be aware of common off-target signaling pathways for GPCR-targeted small molecules. The following diagrams illustrate two such pathways that are critical in cardiovascular and CNS function.
References
- 1. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Technology and evaluation best practices for in vivo cardiovascular safety pharmacology studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. G-Protein-Coupled Receptors in CNS: A Potential Therapeutic Target for Intervention in Neurodegenerative Disorders and Associated Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Frontiers | Role of G-protein coupled receptors in cardiovascular diseases [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 10. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]
Technical Support Center: AA92593 Clearance Rate and Experimental Time Course Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective melanopsin antagonist, AA92593.
Frequently Asked Questions (FAQs)
Q1: What is the clearance rate of this compound?
A1: In vivo pharmacokinetic studies in mice have demonstrated a rapid clearance rate for this compound. Following a single intraperitoneal (IP) injection of 30 mg/kg, over 95% of the compound is cleared from the retina within 2 hours.[1] This rapid clearance provides a distinct temporal window to monitor both in vivo efficacy and the reversibility of its effects.[1]
Q2: What are the expected metabolic pathways for this compound?
A2: While specific metabolic pathways for this compound have not been detailed in published literature, its chemical structure as a sulfonamide provides insights into its likely metabolism. Sulfonamides are typically metabolized in the liver through Phase I and Phase II reactions.[2][3] Key metabolic routes for sulfonamides include:
-
Oxidation: Primarily mediated by cytochrome P450 (CYP) enzymes.[1][4][5][6]
-
N-acetylation: A common pathway for sulfonamides, catalyzed by N-acetyltransferase enzymes.[2][3]
It is probable that this compound undergoes one or both of these pathways, leading to the formation of more water-soluble metabolites that can be readily excreted.
Q3: How can I design a time-course experiment to study the pharmacokinetics of this compound?
A3: Given the rapid clearance of this compound, a well-designed time-course study should include early and frequent sampling time points to accurately capture its absorption, distribution, and elimination phases. A suggested design would involve collecting tissue and/or plasma samples at time points such as 0, 15, 30, 60, 90, 120, and 240 minutes post-administration. This design allows for a detailed characterization of the pharmacokinetic profile.
Q4: What is the recommended bioanalytical method for quantifying this compound in biological samples?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for the sensitive and selective quantification of this compound in biological matrices such as plasma and tissue homogenates.[1]
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay System | Parameter | Value |
| CHO cells expressing human melanopsin | IC50 | 665 nM |
Table 2: In Vivo Pharmacokinetic Data for this compound in Mice (30 mg/kg IP)
| Tissue | Time Point | Concentration (ng/g tissue weight) | Approximate Molar Concentration (µM) |
| Retina | 30 min | > 2,000 | ~7.5 |
| Retina | 2 hours | >95% cleared | Not reported |
Source:[1]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Time-Course Study of this compound in Mice
1. Animal Handling and Dosing:
- Acclimate male C57BL/6 mice for at least one week prior to the experiment.
- Administer this compound at a dose of 30 mg/kg via intraperitoneal (IP) injection. Prepare the dosing solution in a suitable vehicle (e.g., a mixture of water, 2-propanol, and DMSO).[1]
2. Sample Collection:
- At predetermined time points (e.g., 15, 30, 60, 120, and 240 minutes) post-dosing, euthanize a cohort of mice (n=3-5 per time point).
- Immediately collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
- Perfuse the animals with saline to remove blood from the tissues.
- Dissect and collect tissues of interest (e.g., retina, brain).
- Snap-freeze all samples in liquid nitrogen and store at -80°C until analysis.
3. Sample Preparation for Bioanalysis:
- For plasma, centrifuge the blood samples to separate the plasma.
- For tissues, weigh the frozen tissue and homogenize in a suitable buffer (e.g., 50% water, 30% 2-propanol, 20% DMSO) to a specific volume-to-weight ratio (e.g., 4:1 v/w).[1]
4. Bioanalysis by LC-MS/MS:
- Add an internal standard to all samples, calibration standards, and quality control samples.
- Perform protein precipitation by adding a solvent like acetonitrile, vortex, and centrifuge to pellet the proteins.[1]
- Inject the supernatant into an LC-MS/MS system for quantification.
- Develop a standard curve using blank matrix (plasma or tissue homogenate) spiked with known concentrations of this compound.
Protocol 2: In Vitro Metabolism Assay using Liver Microsomes
1. Incubation:
- Prepare an incubation mixture containing liver microsomes (e.g., mouse or human), a NADPH-regenerating system, and a buffer (e.g., phosphate (B84403) buffer, pH 7.4).
- Pre-warm the mixture to 37°C.
- Initiate the reaction by adding this compound (e.g., at a final concentration of 1 µM).
2. Time-Course Sampling:
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
3. Sample Processing and Analysis:
- Centrifuge the quenched samples to pellet the protein.
- Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining this compound.
- Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Troubleshooting Guides
Table 3: Troubleshooting for In Vivo Pharmacokinetic Studies
| Issue | Possible Cause | Recommended Solution |
| High variability in plasma/tissue concentrations | Inconsistent dosing technique or animal stress. | Ensure proper training on IP injection techniques. Handle animals gently to minimize stress. |
| No or very low drug concentration detected | Dosing error or rapid metabolism/clearance. | Verify dosing solution concentration and administration. Collect samples at earlier time points. |
| Contamination of samples | Cross-contamination during sample collection or processing. | Use clean instruments for each animal and sample. Process one sample at a time. |
Table 4: Troubleshooting for LC-MS/MS Bioanalysis
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape or low signal intensity | Matrix effects (ion suppression or enhancement). | Optimize sample preparation (e.g., use solid-phase extraction). Dilute the sample. Modify chromatographic conditions. |
| Inconsistent results | Inaccurate standard curve or internal standard variability. | Prepare fresh calibration standards. Ensure consistent addition of internal standard. |
| Carryover | Analyte adsorbing to the LC system. | Use a stronger wash solvent in the autosampler. Inject blank samples between study samples. |
Mandatory Visualizations
Figure 1: In Vivo Pharmacokinetic Experimental Workflow.
Figure 2: this compound Mechanism of Action on Melanopsin Signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. shimadzu.at [shimadzu.at]
- 8. researchgate.net [researchgate.net]
Troubleshooting AA92593 efficacy in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AA92593 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are not observing any inhibition of melanopsin activity with this compound in our cell-based assay. What are the potential causes?
A1: A lack of efficacy with this compound can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Compound Integrity and Handling:
-
Solubility: Ensure this compound is fully dissolved. For in vitro assays, dissolving in DMSO is a common practice. Prepare fresh dilutions for each experiment.
-
Storage: Store the compound as recommended by the supplier, typically at -20°C or -80°C for stock solutions, to prevent degradation.[1]
-
-
Cellular System:
-
Melanopsin Expression: Confirm that your cell line expresses functional melanopsin (OPN4). The efficacy of this compound has been demonstrated in CHO cells stably expressing human melanopsin (CHOOpn4) and COS-1 cells transfected with melanopsin.[2][3][4]
-
Cell Health: Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Unhealthy cells can lead to variable and unreliable results.
-
-
Assay Protocol:
-
Antagonist Pre-incubation: this compound is a competitive antagonist and needs to bind to melanopsin before the addition of an agonist (e.g., retinal) or light stimulation. A pre-incubation step is crucial for observing its inhibitory effect.
-
Agonist Concentration: If you are using a chemical agonist like 9-cis-retinal, its concentration might be too high, outcompeting this compound. Consider performing a dose-response curve for the agonist to determine an EC50 or EC80 concentration for your inhibition assays.
-
Light Stimulation: For light-activated assays, ensure the wavelength and intensity of the light source are optimal for melanopsin activation (peak absorption around 480 nm).[2]
-
Q2: We are observing high background or variable results in our fluorescence-based assay with this compound. How can we improve our signal-to-noise ratio?
A2: High background and variability in fluorescence assays can be addressed by optimizing several experimental parameters:
-
Reagents and Media:
-
Autofluorescence: Components in cell culture media, such as phenol (B47542) red and fetal bovine serum (FBS), can cause autofluorescence. Consider using phenol red-free media and performing the final assay steps in a buffer like PBS with calcium and magnesium.[5]
-
Compound Precipitation: At high concentrations, this compound might precipitate out of solution. Visually inspect your assay plates for any signs of precipitation.
-
-
Plate Reader Settings:
-
Focal Height: Optimizing the focal height of the plate reader to the cell layer can significantly improve signal detection.[5]
-
Gain Setting: Adjust the gain setting to enhance the signal without saturating the detector.
-
Number of Flashes: Increasing the number of flashes per well can average out signal fluctuations and reduce variability.[5]
-
-
Assay Plate Selection:
-
Plate Color: For fluorescence assays, use black-walled microplates to minimize well-to-well crosstalk and background fluorescence.
-
Q3: What is the expected potency of this compound?
A3: The potency of this compound can vary depending on the cell line and assay format. Published data provides a reference for expected IC50 values.
Quantitative Data Summary
| Assay Type | Cell Line | Species | IC50 | Reference |
| Calcium Flux | CHOOpn4 | Human | 665 nM | [2][6] |
| GsX GloSensor (cAMP) | COS-1 | Human | 1.05 ± 0.28 µM | [4][7] |
| GsX GloSensor (cAMP) | COS-1 | Mouse | 2.98 ± 0.58 µM | [4][7] |
Experimental Protocols
1. Calcium Flux Assay for this compound Activity
This protocol is adapted from assays performed in CHO cells stably expressing human melanopsin (CHOOpn4).[3]
-
Cell Plating: Seed CHOOpn4 cells in a 96-well black, clear-bottom plate and culture overnight to allow for cell attachment.
-
Dye Loading:
-
Remove culture medium.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubate as required for dye uptake.
-
Wash cells gently with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted compound to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) in the dark.
-
-
Melanopsin Activation and Signal Reading:
-
Place the plate in a fluorescence plate reader equipped with an injector for agonist addition or a light source for photo-stimulation.
-
Measure baseline fluorescence.
-
Activate melanopsin either by photo-stimulation (e.g., 488 nm light) or by injecting an agonist like 9-cis-retinal.
-
Immediately begin kinetic reading of fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the response to a vehicle control.
-
Plot the normalized response against the logarithm of this compound concentration and fit a dose-response curve to determine the IC50 value.
-
2. GsX GloSensor cAMP Assay
This protocol is based on studies performed in COS-1 cells to measure Gq-protein activation by melanopsin.[4][7][8]
-
Cell Transfection and Plating:
-
Co-transfect COS-1 cells with plasmids encoding for melanopsin, a Gsα/q11 chimera, and a luciferase-based cAMP biosensor.
-
Plate the transfected cells in a 96-well white plate and incubate for 24 hours.
-
-
Compound and Agonist Incubation:
-
Aspirate the culture medium.
-
Add assay buffer containing varying concentrations of this compound and the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Incubate at room temperature for at least 1 hour.
-
-
Signal Measurement:
-
Measure baseline luminescence in a plate reader.
-
Stimulate the cells with a brief pulse of light (e.g., 10 seconds of white light).
-
Immediately measure the luminescence signal kinetically.
-
-
Data Analysis:
-
Determine the peak luminescence for each condition.
-
Normalize the data to the response in the absence of this compound.
-
Plot the normalized values against the this compound concentration to calculate the IC50.
-
Visualizations
Caption: Signaling pathway of melanopsin and the inhibitory action of this compound.
Caption: General experimental workflow for an this compound cell-based assay.
Caption: Troubleshooting decision tree for this compound efficacy issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Small molecule antagonists of melanopsin-mediated phototransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 5. bitesizebio.com [bitesizebio.com]
- 6. This compound - Forlabs Website [forlabs.co.uk]
- 7. Molecular basis underlying the specificity of an antagonist this compound for mammalian melanopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Long-term stability of AA92593 stock solutions in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and proper handling of AA92593 stock solutions in DMSO.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?
For optimal stability, it is recommended to store stock solutions of this compound in anhydrous DMSO aliquoted into single-use volumes. Recommended storage temperatures are:
To prevent degradation from repeated freeze-thaw cycles, it is crucial to prepare small aliquots.[2][3] Additionally, since DMSO is hygroscopic (readily absorbs moisture from the air), ensure vials are tightly sealed to prevent water absorption, which can lead to compound precipitation or degradation.[2]
Q2: What is the solubility of this compound in DMSO?
This compound is readily soluble in DMSO. Published solubility data varies, with some sources indicating solubility up to 10 mg/mL and others as high as 100 mg/mL with the use of sonication.[1] It is recommended to start with a lower concentration and gently warm or sonicate if needed to fully dissolve the compound.
Q3: What are the visual signs of this compound degradation or precipitation in a DMSO stock solution?
While there may not be a distinct visual cue for chemical degradation without analytical methods, signs of instability or precipitation can include:
-
The appearance of solid particles or crystals in the solution upon thawing.
-
Cloudiness or haziness in the solution.
-
A noticeable color change in the solution over time.
If you observe any of these signs, it is recommended to prepare a fresh stock solution.
Q4: Can I store my this compound DMSO stock solution at room temperature?
No, it is not recommended to store this compound DMSO stock solutions at room temperature for extended periods. Studies on various small molecules in DMSO have shown significant degradation over time at ambient temperatures.[4] For short-term use during an experiment, it is advisable to keep the solution on ice.
Q5: How do freeze-thaw cycles affect the stability of this compound in DMSO?
Repeated freeze-thaw cycles can accelerate the degradation of small molecules in solution.[3] Each cycle can introduce moisture from the air into the DMSO stock, potentially leading to hydrolysis of the compound or causing it to precipitate out of solution upon re-freezing. Aliquoting the stock solution into single-use vials is the most effective way to minimize this risk.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the stock solution upon thawing. | 1. The concentration is too high for stable storage at that temperature.2. The solution has absorbed water, reducing solubility.3. The compound has degraded into less soluble products. | 1. Gently warm the vial to 37°C and vortex or sonicate to attempt to redissolve the precipitate.2. If water contamination is suspected, prepare a new stock solution using anhydrous DMSO and ensure the vial is tightly sealed.3. If the precipitate does not redissolve, it is best to prepare a fresh stock solution. |
| Inconsistent or weaker-than-expected results in experiments. | 1. The stock solution has degraded over time.2. The actual concentration of the stock solution is lower than calculated due to incomplete dissolution or handling errors. | 1. Prepare a fresh stock solution, especially if the current one is older than the recommended storage duration.2. Verify the concentration of the stock solution using analytical methods like HPLC or UV-Vis spectroscopy.3. Perform a dose-response experiment to confirm the compound's activity. |
| Precipitate forms when diluting the DMSO stock into an aqueous buffer or cell culture medium. | This compound has lower solubility in aqueous solutions compared to DMSO. The compound is "crashing out" of solution. | 1. Decrease the final concentration of this compound in the aqueous medium.2. Increase the final percentage of DMSO in the working solution if the experimental system can tolerate it (typically <0.5%). Always include a vehicle control with the same final DMSO concentration.[2]3. Try a stepwise dilution: first, dilute the DMSO stock into a small volume of the aqueous buffer while vortexing, and then add this to the final volume. |
Data Summary
Solubility and Storage Recommendations
| Parameter | Details | Source(s) |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Reported Solubility | 10 mg/mL to 100 mg/mL (may require sonication) | [1] |
| Long-Term Storage | -80°C | [1] |
| Storage Duration (-80°C) | Up to 6 months | [1] |
| Short-Term Storage | -20°C | [1] |
| Storage Duration (-20°C) | Up to 1 month | [1] |
| Powder Storage | -20°C for up to 3 years; 4°C for up to 2 years | [1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol provides a general method for determining the stability of this compound in a DMSO solution over time using High-Performance Liquid Chromatography (HPLC).
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Dispense the stock solution into several small-volume, amber glass vials to minimize light exposure and for single use.
2. Storage Conditions:
-
Store the aliquots at various temperatures to be tested (e.g., -80°C, -20°C, and 4°C).
3. Time Points:
-
Establish a timeline for analysis (e.g., Time 0, 1 month, 3 months, 6 months).
4. HPLC Analysis:
-
At each time point, remove one aliquot from each storage temperature.
-
Allow the vial to come to room temperature before opening.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Analyze the sample by HPLC with a UV detector. The analytical method (column, mobile phase, flow rate, and wavelength) should be optimized for this compound.
-
A "Time 0" sample should be analyzed immediately after preparation to serve as a reference.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area of the main compound peak to the peak area at Time 0.
-
The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Signaling Pathway of this compound Action
Caption: Competitive inhibition of the Melanopsin (OPN4) receptor by this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
References
How to minimize AA92593 precipitation in media
Technical Support Center: AA92593
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding precipitation, that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a selective and competitive antagonist of OPN4 (melanopsin), a photopigment found in intrinsically photosensitive retinal ganglion cells (ipRGCs) in the mammalian retina.[1] Melanopsin is involved in various non-image-forming visual functions, such as circadian rhythm regulation and the pupillary light reflex.[1] this compound is used in research to study the roles of melanopsin in these processes.[2][3][4][5]
Q2: I am observing precipitation after adding this compound to my cell culture media. What are the common causes?
A2: Precipitation of compounds like this compound in cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: Many small molecules, including this compound, have limited solubility in aqueous solutions like cell culture media.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium can cause the compound to "crash out" of solution.[6]
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.[6]
-
Temperature Shifts: Moving media from cold storage (e.g., 4°C) to a 37°C incubator can alter the solubility of a compound.[6][7]
-
pH of the Medium: The pH of the cell culture medium, typically between 7.2 and 7.4, can affect the stability and solubility of a compound.[6]
-
Interaction with Media Components: this compound may interact with proteins, salts, or other components in the culture medium, leading to the formation of insoluble complexes.[6][7]
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[3][8] For working solutions, co-solvents such as PEG300, Tween-80, and SBE-β-CD can be used to improve solubility.[8]
Q4: How does Fetal Bovine Serum (FBS) affect the solubility of compounds in cell culture?
A4: Fetal Bovine Serum (FBS) can have a dual effect on compound stability. The proteins in FBS can sometimes bind to compounds and help keep them in solution. However, at high concentrations, these interactions can also lead to co-precipitation.[6]
Troubleshooting Guide: Minimizing this compound Precipitation
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Initial Assessment
Before treating your cells, it is crucial to determine the solubility of this compound in your specific cell culture medium.
-
Prepare a series of dilutions of your this compound stock solution in pre-warmed (37°C) cell culture medium.
-
Visually inspect for any signs of precipitation (cloudiness, crystals) immediately and after a few hours of incubation at 37°C.
-
Use the highest concentration that remains clear as your maximum working concentration.
Strategies for Solubility Enhancement
If you encounter precipitation, consider the following strategies:
-
Optimize Stock Solution Preparation: Ensure your this compound is fully dissolved in the initial solvent. Gentle warming or sonication can aid dissolution.[8]
-
Modify the Dilution Method:
-
Reduce the Final Concentration: If precipitation persists, try using a lower final concentration of this compound in your experiment.
-
Consider Co-solvents: For challenging situations, preparing the working solution with solubility-enhancing agents may be necessary.
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for in vitro studies.
Materials:
-
This compound powder
-
High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
Procedure for Stock Solution (e.g., 10 mM in DMSO):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 1 mL of DMSO per 2.694 mg of this compound, assuming a molecular weight of 269.35 g/mol ).
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.[8] Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[8]
Procedure for Working Solution in Cell Culture Media:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is fully dissolved.
-
Under sterile conditions, add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the final desired concentration.
-
Immediately after adding the stock solution, gently swirl the medium to ensure rapid and uniform mixing.[6]
-
Visually inspect the medium for any signs of precipitation.
-
Proceed with treating the cells.
Data Presentation
Table 1: Recommended Solvent Formulations for this compound
| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Solubility |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.08 mg/mL (7.72 mM)[8] |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.08 mg/mL (7.72 mM)[8] |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.08 mg/mL (7.72 mM)[8] |
Visualizations
Caption: A decision tree for troubleshooting this compound precipitation.
Caption: Factors influencing this compound solubility in media.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Small molecule antagonists of melanopsin-mediated phototransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis underlying the specificity of an antagonist this compound for mammalian melanopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Molecular basis underlying the specificity of an antagonist this compound for mammalian melanopsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
Assessing the reversibility of AA92593 antagonism
Technical Support Center: AA92593
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the reversibility of antagonism for the hypothetical compound this compound, a novel Epidermal Growth Factor Receptor (EGFR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary method to determine if this compound is a reversible or irreversible inhibitor?
A1: The most common method is a washout experiment . In this assay, cells or receptors are first incubated with this compound, allowing it to bind to EGFR. Subsequently, the compound is removed from the experimental medium (the "washout" phase). The recovery of EGFR signaling or ligand binding after the washout period indicates the reversibility of the inhibitor. A rapid recovery suggests a reversible inhibitor, while a slow or non-existent recovery points towards an irreversible or slowly dissociating compound.
Q2: How can I confirm that the loss of signal in my assay is due to EGFR antagonism by this compound and not cell death?
A2: It is crucial to perform a cell viability assay in parallel with your primary experiment. Assays such as Trypan Blue exclusion, MTT, or Real-Time Glow assays can be used to assess cell health. The concentration of this compound used should ideally inhibit EGFR signaling without causing significant cytotoxicity within the timeframe of your experiment.
Q3: What are the typical positive controls for a washout experiment targeting EGFR?
A3: For a reversible control, a well-characterized reversible EGFR inhibitor like Gefitinib or Erlotinib is recommended. For an irreversible control, an inhibitor that forms a covalent bond with the receptor, such as Osimertinib or Afatinib , should be used. These controls will help validate your experimental setup.
Troubleshooting Guides
Issue 1: No recovery of EGFR signaling after this compound washout.
| Possible Cause | Suggested Solution |
| This compound is an irreversible or very slowly dissociating inhibitor. | This could be the expected outcome. To confirm, run a time-course experiment extending the washout period (e.g., 6, 12, 24 hours) to see if any recovery occurs over a longer duration. |
| Incomplete washout of the compound. | Increase the number and duration of washes. Include a high-protein medium (e.g., with 10% FBS) in the final wash steps to help sequester any remaining free compound. |
| Cell health is compromised. | Perform a cell viability assay to ensure that the cells are healthy after the incubation and washout steps. If viability is low, consider reducing the concentration of this compound or the incubation time. |
| EGFR has been downregulated. | Prolonged treatment with an antagonist can sometimes lead to receptor internalization and degradation. Measure total EGFR levels via Western blot or ELISA to check for downregulation. |
Issue 2: High variability between replicate washout experiments.
| Possible Cause | Suggested Solution |
| Inconsistent timing of washes or reagent addition. | Standardize all incubation and wash times meticulously. Use a multichannel pipette for simultaneous addition or removal of solutions where possible. |
| Cell density variation across wells. | Ensure a uniform cell seeding density. Visually inspect plates for even cell distribution before starting the experiment. |
| Temperature fluctuations. | Perform all incubation and wash steps at a constant, controlled temperature to ensure consistent biological activity and compound binding kinetics. |
Experimental Protocols & Data
Protocol: Assessing Reversibility via Western Blot Washout Assay
This protocol is designed to assess the reversibility of this compound by monitoring the phosphorylation of EGFR and a downstream effector, ERK.
-
Cell Seeding: Plate A549 or similar cells (with known EGFR expression) in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
Inhibitor Incubation: Treat the cells with one of the following for 2 hours:
-
Vehicle (e.g., 0.1% DMSO)
-
This compound (e.g., 1 µM)
-
Reversible Control (e.g., 1 µM Gefitinib)
-
Irreversible Control (e.g., 1 µM Osimertinib)
-
-
Washout Phase:
-
Remove the inhibitor-containing medium.
-
Wash the cells three times with warm, serum-free medium.
-
Add fresh, warm, serum-free medium and incubate for a "recovery" period (e.g., 4 hours).
-
For the "No Washout" control wells, do not perform the washes and leave the inhibitor in the medium.
-
-
Stimulation: After the recovery period, stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against phospho-EGFR (pEGFR), total EGFR, phospho-ERK (pERK), and total ERK. Use a loading control like GAPDH or β-actin.
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
Sample Quantitative Data
The following table summarizes expected densitometry results from the Western blot protocol, showing the percentage of pEGFR recovery after the washout and EGF stimulation, normalized to the vehicle control.
| Compound | Treatment Condition | Mean pEGFR Signal (% of Stimulated Vehicle) | Interpretation |
| Vehicle | EGF Stimulation | 100% | Baseline |
| This compound | No Washout | 5% | Potent Inhibition |
| This compound | 4h Washout | 85% | Reversible |
| Gefitinib (Reversible Control) | No Washout | 8% | Potent Inhibition |
| Gefitinib (Reversible Control) | 4h Washout | 92% | Reversible |
| Osimertinib (Irreversible Control) | No Washout | 4% | Potent Inhibition |
| Osimertinib (Irreversible Control) | 4h Washout | 10% | Irreversible |
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling cascade and the inhibitory point of this compound.
Experimental Workflow for Reversibility Assessment
Caption: Workflow for a typical washout experiment.
Technical Support Center: Controlling for Vehicle Effects in AA92593 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AA92593. The focus is on anticipating and mitigating confounding effects from the vehicles used to dissolve and administer this compound.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in this compound experiments?
A vehicle control is a crucial component of experimental design where the inert substance used to dissolve or dilute this compound is administered to a control group.[1][2][3] This is essential to distinguish the biological effects of this compound from any potential effects caused by the vehicle itself.[1] Solvents like Dimethyl Sulfoxide (B87167) (DMSO) can influence cell behavior, including proliferation and gene expression.[1][4] By comparing the results from the this compound-treated group to the vehicle control group, researchers can confidently attribute any observed changes to the drug's activity.[1]
Q2: What are the recommended vehicles for dissolving this compound for in vitro and in vivo studies?
The choice of vehicle for this compound depends on the experimental model. Published data suggests the following formulations to achieve a clear solution of at least 2.08 mg/mL (7.72 mM)[5]:
In Vitro Studies:
-
DMSO: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound for cell culture experiments.[5]
In Vivo Studies:
-
DMSO, PEG300, Tween-80, Saline combination: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
-
DMSO and SBE-β-CD in Saline: A solution of 10% DMSO in 90% (20% SBE-β-CD in Saline).[5]
-
DMSO and Corn Oil: A mixture of 10% DMSO and 90% Corn Oil.[5]
For animal studies, it is recommended to keep the final DMSO concentration in the working solution below 2%, especially if the animal is weak.[5]
Q3: What is the maximum recommended concentration of DMSO for in vitro experiments?
To minimize solvent-induced artifacts, the final concentration of DMSO in cell culture media should be kept as low as possible.[1][6] General guidelines suggest keeping the final DMSO concentration below 0.5% to avoid cytotoxic effects, although some robust cell lines may tolerate up to 1%.[6] It is crucial to perform a dose-response curve for the vehicle on your specific cell line to determine the maximum non-toxic concentration.[6]
Q4: My vehicle control group shows unexpected changes in cell signaling. Is this normal?
This can be a known phenomenon. DMSO, a common vehicle, is not biologically inert and has been shown to inhibit the phosphorylation of certain kinases in the MAPK signaling pathway, such as p38 and JNK, while typically not affecting ERK phosphorylation.[4] Since this compound is a melanopsin antagonist and its downstream signaling may be of interest, it is critical to compare the this compound-treated group directly against the vehicle control, not just an untreated control, to isolate the compound's specific effects.[4]
Troubleshooting Guides
Problem 1: The vehicle control is showing unexpected biological effects (e.g., toxicity, altered signaling).
| Possible Cause | Action |
| Vehicle concentration is too high. | Lower the vehicle concentration to the minimum required to keep this compound in solution. For in vitro studies, ensure the final DMSO concentration is well below 0.5%.[1][6] Run a dose-response curve for the vehicle alone to determine its non-toxic concentration range for your specific cell line.[6] |
| Cell line is sensitive to the vehicle. | Review literature for known sensitivities of your cell line to the chosen vehicle.[1] If sensitivity is known or suspected, consider testing alternative, well-tolerated vehicles. |
| Vehicle quality is poor or contaminated. | Use a high-purity, sterile-filtered, and properly stored vehicle. Avoid repeated freeze-thaw cycles.[1] |
| Vehicle is interfering with the assay. | Some vehicles can interfere with assay reagents.[7] Run a control with the vehicle and assay components in the absence of cells to check for direct interference. |
Problem 2: There is high variability in results between the this compound-treated group and the vehicle control group across experiments.
| Possible Cause | Action |
| Inconsistent vehicle preparation. | Prepare a large batch of the vehicle and the highest concentration of this compound stock solution needed for the entire experiment. Prepare all subsequent dilutions and controls from these same stocks to ensure consistency.[1] |
| Uneven vehicle/drug distribution in wells. | After adding the vehicle or this compound solution to the culture media, gently swirl the plate to ensure thorough mixing.[1] |
| Evaporation from outer wells ("edge effects"). | Avoid using the outermost wells of multi-well plates for experimental conditions. Instead, fill them with sterile media or PBS to maintain a humidified environment.[1] |
Data Presentation
Table 1: Recommended Vehicle Formulations for this compound
| Vehicle Component | In Vivo Formulation 1[5] | In Vivo Formulation 2[5] | In Vivo Formulation 3[5] |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Resulting Solubility | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL |
Table 2: General Guidelines for Maximum Non-Toxic Concentrations of Common Solvents in Cell Culture
| Solvent | Recommended Max Concentration | Notes |
| DMSO | < 0.5%[6] | Some robust cell lines may tolerate up to 1%.[6] Highly cell-line dependent.[6] |
| Ethanol | < 0.5%[6] | Can be cytotoxic at higher concentrations.[6] |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Vehicle Concentration
This protocol is essential to establish a safe concentration of your chosen vehicle for your specific cell line before beginning experiments with this compound.[6]
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the same density you will use for your this compound experiments. Allow cells to adhere overnight.[4]
-
Vehicle Dilution Series: Prepare a serial dilution of your vehicle (e.g., DMSO, ethanol) in complete culture medium. A typical concentration range to test would be from 0.01% to 5% (v/v).[6] Include a "no-vehicle" control (medium only).[6]
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different vehicle concentrations.[6]
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).[4][6]
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.[6]
-
Data Analysis: Calculate the percentage of cell viability for each vehicle concentration relative to the "no-vehicle" control. The highest concentration that does not cause a significant decrease in cell viability is considered the maximum non-toxic concentration.[6]
Protocol 2: Preparation of this compound Working Solution for In Vivo Studies (Example with Formulation 1)
This protocol provides a step-by-step guide for preparing an this compound working solution for in vivo administration.[5]
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[5]
-
To prepare a 1 mL working solution, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[5]
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.[5]
-
Add 450 µL of Saline to adjust the final volume to 1 mL.[5]
-
Ensure the final solution is clear before administration. If precipitation occurs, heating and/or sonication can be used to aid dissolution.[5]
Visualizations
Caption: Experimental workflow for in vitro this compound studies.
Caption: Potential vehicle effects on signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Vehicle control: Significance and symbolism [wisdomlib.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of AA92593 in Blocking Melanopsin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the melanopsin antagonist AA92593 with its close analog, AA41612. The information presented is collated from preclinical studies and is intended to assist researchers in selecting the appropriate tool for their investigations into melanopsin-mediated signaling pathways.
Introduction to Melanopsin and its Antagonists
Melanopsin (OPN4) is a photopigment found in intrinsically photosensitive retinal ganglion cells (ipRGCs) that plays a crucial role in non-image-forming visual functions such as circadian rhythm entrainment, the pupillary light reflex (PLR), and sleep regulation.[1] Given its involvement in these fundamental physiological processes, pharmacological modulation of melanopsin activity is of significant interest for both basic research and therapeutic development.
This compound is a selective and competitive antagonist of melanopsin.[1][2][3] It acts by competing with the native chromophore, retinal, for the binding pocket of the melanopsin protein.[1][2][3] This competitive inhibition prevents the conformational change required for the activation of downstream signaling cascades. This guide provides a detailed comparison of this compound with another potent opsinamide, AA41612, supported by experimental data.
Comparative Efficacy of Melanopsin Antagonists
The following tables summarize the quantitative data on the efficacy of this compound and AA41612 from in vitro and in vivo studies.
Table 1: In Vitro Potency of Melanopsin Antagonists
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Ca2+ Flux Assay | CHOOpn4 | IC50 | 665 ± 9 nM | [2] |
| AA41612 | Ca2+ Flux Assay | CHOOpn4 | IC50 | 15.8 ± 1.8 nM | [2] |
| This compound | Photocurrent Assay | Xenopus Oocytes | IC50 | 190 nM | [2] |
| AA41612 | Photocurrent Assay | Xenopus Oocytes | IC50 | 20 nM | [2] |
| This compound | Radioligand Binding | CHOOpn4 Membranes | Ki | 16 ± 2 nM | [2] |
| AA41612 | Radioligand Binding | CHOOpn4 Membranes | Ki | 0.43 ± 0.05 nM | [2] |
| 9-cis Retinal | Radioligand Binding | CHOOpn4 Membranes | Ki | 10.6 ± 4.0 nM | [2] |
Table 2: In Vivo Efficacy of this compound
| Compound | Animal Model | Assay | Dosage and Administration | Effect | Reference |
| This compound | Wild-type mice | Pupillary Light Reflex (PLR) | 30 mg/kg, Intraperitoneal (IP) | Attenuated pupil constriction by ~50% | [3] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Melanopsin signaling pathway and the inhibitory action of this compound.
Caption: High-throughput screening workflow for identifying melanopsin antagonists.
Caption: Experimental workflow for in vivo pupillary light reflex (PLR) measurements.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide, based on published methodologies.
In Vitro Intracellular Ca2+ Flux Assay
This assay measures the ability of a compound to inhibit the light-induced increase in intracellular calcium in cells expressing melanopsin.
1. Cell Culture and Plating:
- Culture Chinese Hamster Ovary (CHO) cells stably expressing human melanopsin (CHOOpn4) in appropriate media.
- Plate cells in 384-well, black-walled, clear-bottom plates and grow to confluence.
2. Assay Procedure:
- Wash cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Wash cells to remove excess dye.
- Add varying concentrations of the test compound (e.g., this compound, AA41612) to the wells.
- Incubate for a defined period (e.g., 30 minutes) at room temperature in the dark.
- Add a constant concentration of 9-cis retinal (e.g., 1 µM) to all wells to reconstitute the photopigment.
- Measure baseline fluorescence using a fluorescence imaging plate reader (FLIPR).
- Apply a light stimulus (e.g., 480 nm) and record the change in fluorescence over time.
3. Data Analysis:
- Calculate the peak fluorescence response for each well.
- Normalize the data to the response of vehicle-treated control wells.
- Plot the normalized response against the log of the antagonist concentration and fit a dose-response curve to determine the IC50 value.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to the melanopsin receptor.
1. Membrane Preparation:
- Harvest CHOOpn4 cells and homogenize in a cold buffer.
- Centrifuge the homogenate at low speed to remove nuclei and debris.
- Centrifuge the supernatant at high speed to pellet the cell membranes.
- Resuspend the membrane pellet in a binding buffer.
2. Binding Assay:
- In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [3H]2-AA41612), and varying concentrations of the unlabeled competitor compound (e.g., this compound, AA41612, or 9-cis retinal).
- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
- Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.
- Subtract non-specific binding from total binding to obtain specific binding.
- Plot the percentage of specific binding against the log of the competitor concentration and fit the data to a competition binding equation to calculate the IC50.
- Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Pupillary Light Reflex (PLR) Measurement
This assay assesses the in vivo efficacy of a melanopsin antagonist in a functional, physiological context.
1. Animal Preparation:
- Use adult mice (e.g., wild-type C57BL/6J or retinal degenerate rd/rd mice, which lack rod and cone function, to isolate the melanopsin-dependent response).
- Dark-adapt the mice for at least 30 minutes prior to the experiment.
2. Drug Administration:
- Administer the test compound (e.g., 30 mg/kg this compound) or vehicle via intraperitoneal (IP) injection.
- Allow for a 20-minute absorption period.
3. PLR Measurement:
- Lightly anesthetize the mouse and position it in a stereotaxic frame.
- Use an infrared camera and a computer-based imaging system to monitor and record the pupil of one eye.
- After recording the baseline pupil diameter in darkness, deliver a calibrated light stimulus of a specific wavelength (e.g., blue light, ~480 nm) and intensity (e.g., 1013 photons/cm²/s) for a defined duration.
- Continue recording the pupil diameter during and after the light stimulus to measure constriction and subsequent re-dilation.
4. Data Analysis:
- Measure the pupil area or diameter over time.
- Calculate the baseline pupil size and the maximum constriction amplitude.
- Express the pupil constriction as a percentage of the baseline diameter.
- Compare the extent of pupil constriction between the drug-treated and vehicle-treated groups to determine the in vivo efficacy of the antagonist.
Conclusion
Both this compound and AA41612 are effective antagonists of melanopsin. The provided data indicates that AA41612 exhibits significantly higher potency in in vitro assays compared to this compound. However, this compound has been demonstrated to be effective in vivo, attenuating the pupillary light reflex. The choice between these compounds will depend on the specific requirements of the research, including the desired potency, the experimental system (in vitro vs. in vivo), and other pharmacokinetic considerations. The detailed protocols and workflows provided in this guide are intended to facilitate the design and execution of experiments aimed at further characterizing these and other melanopsin modulators.
References
- 1. Human melanopsin forms a pigment maximally sensitive to blue light (λmax ≈ 479 nm) supporting activation of Gq/11 and Gi/o signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MELANOPSIN AND THE INTRINSICALLY PHOTOSENSITIVE RETINAL GANGLION CELLS: BIOPHYSICS TO BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanopsin and inner retinal photoreception - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Melanopsin Antagonists: Evaluating AA92593 and Other Modulators of Intrinsic Photosensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AA92593 with other known melanopsin antagonists, focusing on their performance in preclinical studies. The content is based on currently available experimental data to assist researchers in selecting the appropriate pharmacological tools for their studies on melanopsin-mediated physiological processes.
Introduction to Melanopsin and its Antagonism
Melanopsin (OPN4) is a photopigment expressed in intrinsically photosensitive retinal ganglion cells (ipRGCs) that plays a crucial role in non-image-forming visual functions, including circadian rhythm entrainment, the pupillary light reflex (PLR), and sleep regulation.[1][2] Pharmacological antagonism of melanopsin offers a valuable approach to investigate these processes and holds therapeutic potential for conditions such as migraine, photophobia, and sleep disorders.[1][3] this compound is a selective and competitive antagonist of melanopsin, belonging to a class of compounds known as opsinamides.[1][2][4]
Comparative Efficacy of Melanopsin Antagonists
The primary class of melanopsin antagonists with substantial published data are the opsinamides, with this compound and AA41612 being the most extensively characterized. These compounds act as competitive antagonists, likely by occupying the retinal binding pocket of melanopsin.[1][4]
In Vitro Potency
The potency of melanopsin antagonists is typically determined through in vitro assays that measure the inhibition of light-induced signaling in cells expressing melanopsin. A common method is the measurement of intracellular calcium flux.
| Compound | Chemical Class | Assay Type | Cell Line | IC50 | Reference |
| This compound | Opsinamide | Ca2+ Flux | CHOOpn4 | 665 nM | [4] |
| AA41612 | Opsinamide | Ca2+ Flux | CHOOpn4 | 15.8 nM | [1] |
Table 1: In Vitro Potency of Opsinamide Melanopsin Antagonists. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound and AA41612 in a calcium flux assay using Chinese Hamster Ovary (CHO) cells stably expressing melanopsin (CHOOpn4).
Based on the available data, AA41612 demonstrates significantly higher potency in vitro compared to this compound.
In Vivo Efficacy
The in vivo effects of melanopsin antagonists are often evaluated by measuring their impact on physiological responses to light, such as the pupillary light reflex (PLR) and light aversion behaviors.
| Compound | Animal Model | Assay | Dosage & Administration | Effect | Reference |
| This compound | Wild-type mice | Pupillary Light Reflex (PLR) | 30 mg/kg, IP | Attenuated pupil constriction by ~50% | [4] |
| This compound | Wild-type mice | Light Aversion | 30 mg/kg, IP | Reduced light-induced freezing behavior | [1] |
Table 2: In Vivo Efficacy of this compound. This table outlines the experimental conditions and observed effects of this compound in mouse models of melanopsin-mediated light responses.
Currently, published in vivo comparative data for AA41612 is limited, making a direct performance comparison with this compound in animal models challenging.
Melanopsin Signaling Pathway
Melanopsin activation by light initiates a G-protein-coupled signaling cascade within ipRGCs. Understanding this pathway is crucial for interpreting the action of antagonists and for the design of new therapeutic agents.
Caption: Melanopsin signaling cascade and point of inhibition by this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize melanopsin antagonists.
In Vitro Calcium Flux Assay
This assay measures the ability of a compound to inhibit light-induced increases in intracellular calcium in cells expressing melanopsin.
Workflow:
Caption: Workflow for the in vitro calcium flux assay.
Methodology:
-
Cell Culture: CHO cells stably expressing human melanopsin (CHOOpn4) are cultured in appropriate media and seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.
-
Compound Incubation: Cells are incubated with varying concentrations of the test antagonist (e.g., this compound) or a vehicle control for a specified period.
-
Light Stimulation: The plate is then exposed to a controlled pulse of blue light to activate melanopsin.
-
Fluorescence Measurement: Changes in intracellular calcium are recorded by measuring the fluorescence intensity using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the fluorescence response against the antagonist concentration.
In Vivo Pupillary Light Reflex (PLR) Measurement
This in vivo assay assesses the effect of an antagonist on the constriction of the pupil in response to a light stimulus.
Workflow:
Caption: Experimental workflow for pupillary light reflex (PLR) measurement.
Methodology:
-
Animal Preparation: Mice (e.g., wild-type C57BL/6J) are dark-adapted for a period before the experiment.
-
Drug Administration: The test antagonist (e.g., 30 mg/kg this compound) or vehicle is administered via intraperitoneal (IP) injection.
-
Acclimation: Mice are allowed a period for the drug to be absorbed and distribute to the retina.
-
Light Stimulus and Recording: A calibrated light stimulus is delivered to one eye, and the pupil diameter of both the stimulated (direct response) and contralateral (consensual response) eye is recorded using an infrared video pupillometer.
-
Data Analysis: The percentage of pupil constriction is calculated relative to the baseline pupil diameter in the dark. The effect of the antagonist is determined by comparing the constriction in treated versus vehicle control animals.
Conclusion and Future Directions
The available data indicates that opsinamides, particularly AA41612 and this compound, are potent and selective antagonists of melanopsin. AA41612 displays superior in vitro potency, while this compound has been shown to be effective in vivo.
A significant gap in the field is the lack of a diverse range of structurally and mechanistically different melanopsin antagonists. The development and characterization of non-opsinamide antagonists would be highly beneficial for several reasons:
-
Alternative Scaffolds: Providing different chemical starting points for drug development.
-
Different Mechanisms of Action: Potentially identifying allosteric modulators or antagonists that do not compete with retinal.
-
Improved Pharmacokinetics: Discovering compounds with more favorable absorption, distribution, metabolism, and excretion (ADME) properties for therapeutic applications.
Future research should focus on high-throughput screening of diverse chemical libraries and structure-based drug design to identify novel melanopsin antagonists. Direct, head-to-head comparative studies of new compounds with established antagonists like this compound will be crucial for advancing our understanding of melanopsin pharmacology and its therapeutic potential.
References
- 1. Small molecule antagonists of melanopsin-mediated phototransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Small-molecule antagonists of melanopsin-mediated phototransduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Opsinamide Antagonists: AA92593 vs. AA41612
A detailed comparison of AA92593 and AA41612, two potent and selective antagonists of melanopsin (OPN4), reveals differences in their potency while sharing a common mechanism of action. This guide provides a comprehensive overview of their performance based on available experimental data, targeting researchers and professionals in drug development.
Potency and Affinity
AA41612 consistently demonstrates higher potency and binding affinity for melanopsin compared to this compound across various experimental conditions. The half-maximal inhibitory concentration (IC50), apparent binding affinity (Kb), and inhibitory constant (Ki) values highlight this difference.
| Parameter | This compound | AA41612 | Cell System | Reference |
| IC50 | 665 ± 9 nM | 15.8 ± 1.8 nM | CHO^Opn4^ cells | [1] |
| IC50 | 190 nM | 20 nM | Xenopus oocytes | [1] |
| IC50 | 1.05 ± 0.28 µM (human) | Not Reported | COS-1 cells | [2][3] |
| IC50 | 2.98 ± 0.58 µM (mouse) | Not Reported | COS-1 cells | [2][3] |
| Apparent K_b | 160 ± 55 nM | 6.2 ± 1.1 nM | CHO^Opn4^ cells | [1] |
| Apparent K_b | 105 nM | Not Reported | CHO^Opn4^ cells (Schild plot) | [1][4] |
| K_i | 16 ± 2 nM | 0.43 ± 0.05 nM | CHO^Opn4^ cell membranes | [1] |
Mechanism of Action and Selectivity
Both this compound and AA41612 function as competitive antagonists, vieing with the agonist 9-cis retinal for the retinal-binding pocket of melanopsin.[1][4][5] This competitive binding has been demonstrated through Schild regression analysis, which yielded a slope of 0.9, not significantly deviating from the theoretical value of 1.0 for competitive antagonism.[1][4] Their presence in the binding pocket displaces retinal, which can trigger downstream signaling events, ultimately leading to an increase in the expression of the period circadian protein 1 (Per1).[5][6]
The specificity of these compounds, referred to as opsinamides, stems from the significant primary amino acid sequence divergence between melanopsin and other opsins like those found in rods and cones.[1] this compound has been explicitly tested against a large panel of 74 other biological targets, including G-protein coupled receptors (GPCRs) and ion channels, at a concentration of 10 µM and showed no significant inhibition, underscoring its high selectivity for melanopsin.[1]
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize this compound and AA41612.
Calcium Mobilization Assay in CHO^Opn4^ Cells
This assay measures the potency of the antagonists in inhibiting the light-induced intracellular calcium increase mediated by melanopsin.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human melanopsin (CHO^Opn4^) are cultured in 384-well plates.
-
Compound Incubation: Cells are light-exposed and then incubated with varying concentrations of the antagonist (this compound or AA41612) for 30 minutes.
-
Agonist Addition: Immediately prior to measurement, 1 µM of 9-cis retinal is added to the wells.
-
Measurement: Light-induced changes in intracellular calcium are measured in real-time using a fluorescent calcium indicator, such as Fluo-4, on a fluorescence imaging plate reader (FLIPR).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-dependent reduction in the peak fluorescence signal.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the unlabeled antagonists by measuring their ability to displace a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from light-exposed CHO^Opn4^ cells.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of radiolabeled antagonist ([³H]₂-AA41612) and varying concentrations of the unlabeled competitor (this compound or AA41612).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The half-maximal receptor binding concentrations (Ki) are calculated from the concentration-dependent displacement curves.
In Vivo Pupillary Light Response (PLR) Measurement
This in vivo experiment assesses the functional effect of the antagonists on a physiological response mediated by melanopsin.
-
Animal Model: Wild-type mice are used for the experiment.
-
Compound Administration: this compound is administered via intraperitoneal (IP) injection at a dose of 30 mg/kg, 20 minutes prior to the light stimulus.
-
Light Stimulus: The mice are exposed to a light stimulus (10¹³ ph. cm⁻² s⁻¹).
-
Measurement: Pupil constriction in response to the light is measured.
-
Result: Treatment with this compound resulted in an approximately 50% attenuation of pupil constriction, demonstrating its in vivo efficacy.[5][6]
References
- 1. Small molecule antagonists of melanopsin-mediated phototransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis underlying the specificity of an antagonist this compound for mammalian melanopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
Comparative Analysis of AA92593 Cross-Reactivity with Non-Mammalian Melanopsins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of AA92593, a known antagonist of mammalian melanopsin, with its effects on non-mammalian melanopsins. The information presented is supported by experimental data to assist researchers in evaluating the specificity and utility of this compound in their studies.
Overview of this compound
This compound is an opsinamide compound that acts as a competitive antagonist to the chromophore retinal.[1][2][3] It has been shown to selectively inhibit the function of mammalian melanopsin (Opn4), a G protein-coupled receptor (GPCR) found in intrinsically photosensitive retinal ganglion cells (ipRGCs) that plays a crucial role in regulating non-visual photoreceptive functions like circadian rhythms and pupil constriction.[1][2][4] This guide delves into the molecular basis of its specificity and its limited cross-reactivity with melanopsins from non-mammalian species.
Cross-Reactivity Profile: Mammalian vs. Non-Mammalian Melanopsins
Recent studies have demonstrated that this compound is highly specific for mammalian melanopsins and does not effectively inhibit the light-induced cellular responses of non-mammalian vertebrate and invertebrate melanopsins under similar experimental conditions.[1][2][3][4][5] This specificity is crucial for researchers studying the distinct roles of different melanopsin orthologs.
Quantitative Comparison of this compound Antagonistic Activity
| Target Melanopsin | Species | IC50 Value (µM) | Inhibition of Light Response | Key Amino Acid Residues at Binding Site |
| Mammalian (Opn4m) | Human | 1.05 ± 0.28[1] | Effective Inhibition | Phe-94, Ser-188, Trp-189, Leu-207, Ser-269 |
| Mouse | 2.98 ± 0.58[1] | Effective Inhibition | Phe-94, Ser-188, Trp-189, Leu-207, Ser-269 | |
| Non-Mammalian (Opn4x) | Xenopus laevis (Frog) | Not effective | Ineffective Inhibition | Cys-94, Thr-188, Ala-269 |
| Chicken | Not effective | Ineffective Inhibition | Cys-94, Thr-188, Ala-269 |
Data compiled from cell-based assays measuring the inhibition of light-induced G protein activation.[1][3]
Molecular Basis for Specificity
The high degree of specificity of this compound for mammalian melanopsins is attributed to a set of five key amino acid residues located within the antagonist-binding site.[1][4][5] These residues are conserved among mammalian melanopsins but differ in their non-mammalian counterparts.
The five critical residues in mammalian melanopsins are:
-
Phenylalanine at position 94 (Phe-94)
-
Serine at position 188 (Ser-188)
-
Tryptophan at position 189 (Trp-189)
-
Leucine at position 207 (Leu-207)
-
Serine at position 269 (Ser-269)
In contrast, non-mammalian melanopsins, such as those in Xenopus and chicken, typically have a Cysteine at position 94, a Threonine at position 188, and an Alanine at position 269.[3] Experimental evidence has shown that substituting these residues in non-mammalian melanopsins to mimic the mammalian sequence can render them susceptible to inhibition by this compound.[1][3][4][5] For instance, introducing the substitutions C94F, T188S, and A269S in Xenopus Opn4x increased its sensitivity to this compound by approximately 49%.[1]
Molecular basis of this compound specificity.
Signaling Pathway Inhibition
This compound acts as a competitive antagonist, meaning it competes with retinal for the same binding pocket within the melanopsin protein.[6] In mammalian melanopsins, the binding of this compound prevents the light-induced conformational change necessary for the activation of the Gq signaling cascade, thereby inhibiting downstream cellular responses.
Inhibition of the melanopsin signaling pathway by this compound.
Experimental Protocols
The cross-reactivity and specificity of this compound have been determined using various experimental techniques. Below is a detailed protocol for a key cell-based assay used in these evaluations.
GsX GloSensor™ cAMP Assay for Melanopsin Activity
This assay quantifies G protein activation by melanopsin by measuring changes in intracellular cyclic AMP (cAMP) levels. It is adaptable for Gq-coupled receptors like melanopsin through the use of a chimeric G protein (Gsα/q11).[3]
Objective: To measure the antagonistic effect of this compound on light-induced melanopsin activation.
Materials:
-
COS-1 cells (or other suitable cell line)
-
Expression plasmids for melanopsin (mammalian or non-mammalian)
-
Expression plasmid for Gsα/q11 chimera
-
GloSensor™-22F cAMP plasmid
-
This compound
-
Cell culture reagents
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture COS-1 cells in appropriate media.
-
Co-transfect the cells with the melanopsin construct, the Gsα/q11 plasmid, and the GloSensor™-22F cAMP plasmid.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Assay Preparation:
-
Harvest and seed the transfected cells into a 96-well plate.
-
Incubate the cells with the GloSensor™ cAMP Reagent.
-
-
Compound Application:
-
Prepare serial dilutions of this compound.
-
Add the different concentrations of this compound to the respective wells.
-
Incubate in the dark for a specified period (e.g., 1 hour).
-
-
Photostimulation and Measurement:
-
Add 9-cis-retinal to all wells to reconstitute the photopigment.
-
Measure baseline luminescence using a luminometer.
-
Expose the cells to a light stimulus of appropriate wavelength and intensity to activate melanopsin.
-
Immediately measure the luminescent signal, which corresponds to the intracellular cAMP level.
-
-
Data Analysis:
-
Calculate the light-induced change in luminescence for each this compound concentration.
-
Normalize the data to the response observed in the absence of the antagonist.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for the GsX GloSensor™ cAMP Assay.
Conclusion
The available experimental data robustly indicates that this compound is a selective antagonist for mammalian melanopsins. Its lack of significant cross-reactivity with non-mammalian melanopsins is due to specific amino acid differences in the ligand-binding pocket. This high specificity makes this compound a valuable pharmacological tool for dissecting the physiological functions of mammalian melanopsin without confounding effects on other melanopsin orthologs in comparative studies. Researchers should consider this specificity when designing experiments involving non-mammalian model organisms.
References
- 1. Molecular basis underlying the specificity of an antagonist this compound for mammalian melanopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. biorxiv.org [biorxiv.org]
- 4. Molecular basis underlying the specificity of an antagonist this compound for mammalian melanopsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Genetic Knockout and Pharmacological Inhibition for Melanopsin (OPN4) Function
This guide provides a detailed comparison of two primary methodologies for studying protein function: genetic knockout and pharmacological inhibition, using the specific example of the photopigment melanopsin (OPN4) and its selective antagonist, AA92593. This document is intended for researchers, scientists, and professionals in drug development to facilitate an informed decision on the most suitable approach for their research objectives.
Introduction to Loss-of-Function Methodologies
Investigating the physiological and cellular roles of a specific protein often involves disrupting its function and observing the resultant phenotype. Genetic knockout, which involves the complete removal of the gene encoding the protein, and pharmacological inhibition, which utilizes small molecules to block the protein's activity, are two powerful yet distinct approaches to achieve this.[1][2] Genetic knockouts offer complete and permanent loss of the target protein, which can reveal its fundamental roles but may also lead to compensatory mechanisms.[1] In contrast, pharmacological inhibitors provide acute, reversible, and dose-dependent control over protein function, more closely mimicking therapeutic interventions, but can be limited by off-target effects and incomplete inhibition.[1]
This guide focuses on the comparison of an OPN4 genetic knockout with the effects of this compound, a selective and competitive antagonist of melanopsin.[3][4][5] Melanopsin is a G protein-coupled receptor (GPCR) expressed in intrinsically photosensitive retinal ganglion cells (ipRGCs) that plays a crucial role in non-image-forming visual functions such as the pupillary light reflex (PLR), circadian rhythm entrainment, and sleep regulation.[3][5][6][7]
Comparative Data: OPN4 Knockout vs. This compound Inhibition
The following tables summarize the quantitative data from studies investigating the effects of OPN4 genetic knockout and pharmacological inhibition with this compound.
Table 1: In Vitro Characterization of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC₅₀ | 665 nM | CHOOpn4 | Calcium Flux Assay | [3][5] |
| Selectivity | > 10 µM | - | Panel of 74 common biological targets | [8] |
| Mechanism | Competitive Antagonist | - | Binds to the retinal-binding pocket | [3][4][5] |
Table 2: In Vivo Phenotypic Comparison
| Phenotype | OPN4 Knockout (Opn4-/-) | This compound Treatment | Experimental Model | Key Findings | Reference |
| Pupillary Light Reflex (PLR) | Attenuated sustained constriction at high irradiance | Attenuated pupil constriction by ~50% at high irradiance | Wild-type and rd mice | This compound phenocopies the OPN4 knockout phenotype.[3] | [3] |
| Light Aversion Behavior | Lacks aversion to blue light | Markedly reduced light aversion behavior | Wild-type pups | This compound-treated pups phenocopy Opn4-/- pups.[3] | [3] |
| Circadian Photoentrainment | Attenuated responses to light | Not explicitly reported | Mice | OPN4 is crucial for normal light entrainment.[7][9] | [7][9] |
| Sleep Regulation | Sleep duration reduced by ~1 hour during the light phase | Not explicitly reported | Mice | Melanopsin is involved in the direct effects of light on sleep.[6] | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the melanopsin signaling pathway, a general workflow for inhibitor screening, and a logical comparison of the two methodologies.
Caption: Melanopsin (OPN4) signaling cascade upon light activation and its inhibition by this compound.
Caption: A generalized workflow for the in vitro characterization of a pharmacological inhibitor.
Caption: A logical diagram illustrating the key distinctions between genetic knockout and pharmacological inhibition.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
This protocol is adapted from methodologies used for characterizing GPCR antagonists.[8][10][11][12][13]
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing mouse or human melanopsin (CHOOpn4) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Plate the cells in a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Remove the culture medium from the cells and wash once with a physiological buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes, followed by a 15-30 minute incubation at room temperature to allow for complete de-esterification of the dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in the physiological buffer.
-
Remove the dye loading solution, wash the cells once, and add the different concentrations of this compound to the respective wells.
-
Incubate for a predetermined period (e.g., 20 minutes) to allow the compound to bind to the target.
-
-
Fluorescence Measurement and Data Analysis:
-
Use a fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging to measure the baseline fluorescence.
-
Apply a light stimulus of a specific wavelength (e.g., 480 nm) and intensity to activate melanopsin.
-
Record the change in fluorescence intensity over time, which corresponds to the influx of intracellular calcium.
-
The peak fluorescence intensity is used to determine the level of inhibition at each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
This protocol is a generalized procedure based on standard methods for assessing PLR in rodents.[8][14][15][16]
-
Animal Preparation:
-
Use adult wild-type or melanopsin knockout (Opn4-/-) mice.
-
Dark-adapt the mice for at least one hour before the experiment to ensure maximal pupil dilation.
-
-
Compound Administration (for pharmacological inhibition):
-
Administer this compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 30 mg/kg) or a vehicle control.
-
Allow sufficient time (e.g., 20 minutes) for the compound to be absorbed and reach the target tissue.
-
-
Pupil Imaging:
-
Gently restrain the mouse to minimize movement and stress. Anesthesia is generally avoided as it can affect the PLR.
-
Use an infrared video camera to record the pupil of one eye, as infrared light does not elicit a pupillary response.
-
-
Light Stimulation and Recording:
-
Record the baseline pupil diameter in darkness for a few seconds.
-
Expose the eye to a calibrated light stimulus of a specific wavelength and high intensity (e.g., 10¹³ photons/cm²/s) for a defined duration.
-
Continue recording the pupil during and after the light stimulus to capture the constriction and subsequent re-dilation phases.
-
-
Data Analysis:
-
Use image analysis software to measure the pupil diameter in each frame of the video recording.
-
Normalize the pupil diameter at each time point to the initial baseline diameter.
-
Quantify parameters such as the maximal constriction amplitude, the time to maximal constriction, and the sustained constriction during the light stimulus.
-
Compare these parameters between different experimental groups (e.g., wild-type vs. Opn4-/-, vehicle vs. This compound-treated).
-
Conclusion
Both genetic knockout of OPN4 and pharmacological inhibition with this compound serve as valuable tools for dissecting the function of melanopsin. The choice between these methods depends on the specific research question.
-
Genetic knockout is the definitive method for establishing the fundamental, non-redundant roles of melanopsin in development and physiology. However, the potential for compensatory mechanisms must be considered in the interpretation of results.
-
Pharmacological inhibition with this compound offers a dynamic and reversible approach to probe melanopsin function in a temporal and dose-dependent manner, which is particularly relevant for preclinical studies and therapeutic development. The high selectivity of this compound minimizes the concern for off-target effects.
For a comprehensive understanding of melanopsin's role, a combinatorial approach, where the effects of a pharmacological inhibitor are validated in a genetic knockout model, provides the most robust and compelling evidence. The observation that this compound administration phenocopies the OPN4 knockout phenotype for key functions like the pupillary light reflex and light aversion strongly validates its use as a specific tool for studying melanopsin-mediated processes.
References
- 1. Direct and consensual murine pupillary reflex metrics: Establishing normative values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Small molecule antagonists of melanopsin-mediated phototransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Melanopsin as a Sleep Modulator: Circadian Gating of the Direct Effects of Light on Sleep and Altered Sleep Homeostasis in Opn4−/− Mice | PLOS Biology [journals.plos.org]
- 7. Expression of the candidate circadian photopigment melanopsin (Opn4) in the mouse retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Impaired circadian photosensitivity in mice lacking glutamate transmission from retinal melanopsin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular basis underlying the specificity of an antagonist this compound for mammalian melanopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. Maturation of the Pupil Light Reflex Occurs Until Adulthood in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pupillary reflex and behavioral masking responses to light as functional measures of retinal degeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A system to measure the pupil response to steady lights in freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Opsinamide Analogs of AA92593 for Melanopsin Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of opsinamide analogs of AA92593, a known antagonist of melanopsin (OPN4), a G protein-coupled receptor crucial for non-image forming visual responses. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to aid in the selection and application of these compounds in research and drug development.
Data Presentation: Quantitative Comparison of Opsinamide Analogs
The following tables summarize the in vitro and in vivo potency of this compound and its analogs in antagonizing melanopsin activity. The data is compiled from studies on CHO cells stably expressing human melanopsin (CHOOpn4), Xenopus oocytes expressing mouse melanopsin, and in vivo mouse models.[1]
Table 1: In Vitro Potency of Opsinamide Analogs
| Compound ID | CHOOpn4 IC50 (nM) | Xenopus oocyte IC50 (nM) | Ki (nM) |
| This compound | 665 ± 9 | 190 | 16 ± 2 |
| AA41612 | 15.8 ± 1.8 | 20 | 0.43 ± 0.05 |
| Analog 3 | 2 | Not Reported | Not Reported |
| Analog 4 | 300 | Not Reported | Not Reported |
| Analog 5 | 1,200 | Not Reported | Not Reported |
| Analog 6 | 2,500 | Not Reported | Not Reported |
| Analog 7 | 6,000 | Not Reported | Not Reported |
| Analog 8 | 13,000 | Not Reported | Not Reported |
IC50 values represent the concentration of the antagonist that inhibits 50% of the light-induced response. Ki values represent the binding affinity of the antagonist for melanopsin.[1]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Assay | Dosage | Route of Administration | Effect |
| Wild type (WT) mice | Pupillary Light Reflex (PLR) | 30 mg/kg | Intraperitoneal (IP) | ~50% attenuation of pupil constriction in response to high-intensity light.[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Intracellular Calcium Flux Assay in CHOOpn4 Cells
This assay measures the ability of opsinamide analogs to inhibit light-induced increases in intracellular calcium in CHO cells stably expressing human melanopsin.
Materials:
-
CHOOpn4 cells
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Opsinamide analogs (this compound and others)
-
384-well black, clear-bottom plates
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed CHOOpn4 cells in 384-well plates and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye in the dark at 37°C for 1 hour.
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of the opsinamide analogs to the wells and incubate for 30 minutes in the dark.
-
Photostimulation and Measurement: Place the plate in a fluorescence plate reader. Add 9-cis-retinal to the wells to reconstitute the photopigment. After a brief incubation, stimulate the cells with light (e.g., 488 nm) and measure the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence intensity is used to determine the dose-dependent inhibition by the opsinamide analogs and to calculate the IC50 values.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the opsinamide analogs by measuring their ability to displace a radiolabeled ligand from melanopsin.
Materials:
-
Membranes from light-exposed CHOOpn4 cells
-
[3H]-AA41612 (radioligand)
-
Unlabeled opsinamide analogs (this compound, AA41612)
-
9-cis-retinal (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the CHOOpn4 cell membranes, a fixed concentration of [3H]-AA41612, and increasing concentrations of the unlabeled opsinamide analogs.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are used to generate competition binding curves, from which the IC50 values are determined. The Ki values are then calculated using the Cheng-Prusoff equation.[1]
In Vivo Pupillary Light Reflex (PLR) Measurement in Mice
This in vivo assay assesses the efficacy of opsinamide analogs in blocking melanopsin-mediated pupil constriction in response to light.
Materials:
-
Wild-type mice
-
Opsinamide analog (e.g., this compound)
-
Vehicle control (e.g., saline with DMSO and Tween-80)
-
Infrared video camera system for pupil tracking
-
Light source capable of delivering specific wavelengths and intensities
Procedure:
-
Animal Preparation: Dark-adapt the mice for at least 1 hour before the experiment.[3]
-
Compound Administration: Administer the opsinamide analog (e.g., 30 mg/kg this compound) or vehicle control via intraperitoneal (IP) injection 20 minutes prior to the PLR measurement.[1][2]
-
Pupil Recording: Place the mouse in a restraining device that allows for a clear view of the eye. Record the baseline pupil diameter in darkness using an infrared camera.
-
Light Stimulation: Expose the eye to a high-intensity light stimulus (e.g., 1013 photons cm-2 s-1) for a defined duration (e.g., 30 seconds).[1]
-
Data Acquisition: Continuously record the pupil diameter throughout the light stimulation and for a period of recovery in the dark.
-
Data Analysis: Measure the change in pupil area or diameter in response to the light stimulus. Compare the degree of pupil constriction between the compound-treated and vehicle-treated groups to determine the in vivo efficacy of the antagonist.
Electroretinography (ERG) in Mice
ERG is used to assess the function of different retinal cell types, including photoreceptors. In the context of melanopsin antagonists, ERG is employed to confirm the selectivity of the compounds by ensuring they do not affect rod and cone function.
Materials:
-
Mice (e.g., wild-type and Opn4-/-)
-
ERG recording system with a Ganzfeld dome
-
Anesthetics (e.g., ketamine/xylazine)
-
Topical mydriatic (e.g., tropicamide)
-
Corneal electrodes
-
Reference and ground electrodes
Procedure:
-
Animal Preparation: Dark-adapt the mice overnight.[4] All subsequent procedures are performed under dim red light.
-
Anesthesia and Pupil Dilation: Anesthetize the mouse and apply a topical mydriatic to dilate the pupils.[4]
-
Electrode Placement: Place a corneal electrode on the eye, a reference electrode on the forehead, and a ground electrode on the tail or leg.[1]
-
Scotopic ERG (Rod-driven responses): In the dark-adapted state, present a series of light flashes of increasing intensity and record the corresponding electrical responses from the retina.
-
Photopic ERG (Cone-driven responses): Light-adapt the mouse for a period (e.g., 10 minutes) to saturate the rods. Then, present a series of light flashes against a background light and record the cone-driven responses.
-
Data Analysis: Analyze the amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar cell response) to assess the health and function of the rod and cone pathways. Compare the ERG waveforms of compound-treated and vehicle-treated animals to check for off-target effects.
Mandatory Visualization
Signaling Pathway of Melanopsin Activation
Caption: Melanopsin signaling cascade upon light activation and its inhibition by this compound.
Experimental Workflow for In Vitro Antagonist Screening
References
Unveiling the Specificity of AA92593: A Comparative Guide for GPCR Researchers
For researchers in pharmacology and drug development, the selectivity of a chemical probe is paramount. This guide provides a comprehensive analysis of the specificity of AA92593, a potent antagonist of mammalian melanopsin (OPN4), against other G protein-coupled receptors (GPCRs). The data presented here, compiled from in vitro and in vivo studies, confirms the high selectivity of this compound, making it a reliable tool for studying melanopsin-mediated signaling pathways.
Melanopsin, a light-sensitive GPCR found in intrinsically photosensitive retinal ganglion cells (ipRGCs), plays a crucial role in non-visual photoreceptive functions like circadian rhythm entrainment and the pupillary light reflex.[1][2][3] The opsinamide this compound has been identified as a competitive antagonist that specifically inhibits the function of mouse and human melanopsin.[1][3][4] This guide delves into the experimental evidence that substantiates the specificity of this compound.
Quantitative Analysis of this compound's Antagonistic Activity
The potency and selectivity of this compound have been quantified through various cell-based and in vivo assays. The following table summarizes the key quantitative data on the inhibitory activity of this compound.
| Target | Assay Type | Cell Line | Measured Parameter | Value | Reference |
| Human Melanopsin (OPN4) | GsX GloSensor Assay | COS-1 | EC50 | 1.05 ± 0.28 µM | [3] |
| Mouse Melanopsin (OPN4) | GsX GloSensor Assay | COS-1 | EC50 | 2.98 ± 0.58 µM | [3] |
| Human Melanopsin (OPN4) | Radioligand Binding Assay | CHOOpn4 | Kb | 105 nM | [5] |
| Human Melanopsin (OPN4) | Functional Assay | CHOOpn4 | IC50 | 665 nM | [4] |
| Panel of 74 GPCRs and Ion Channels | Radioligand Binding Assay | Various | % Inhibition at 10 µM | No significant inhibition | [5] |
Experimental Methodologies
The specificity of this compound has been established through rigorous experimental protocols. Below are the detailed methodologies for the key experiments cited in this guide.
1. GsX GloSensor cAMP Assay:
This assay was utilized to quantify the antagonistic effect of this compound on melanopsin's ability to activate G protein signaling pathways.[2]
-
Cell Culture and Transfection: COS-1 cells were cultured in DMEM supplemented with 10% FBS. Cells were transiently co-transfected with a mammalian melanopsin expression vector and a pGloSensor™-22F cAMP plasmid.
-
Assay Procedure: Transfected cells were incubated with varying concentrations of this compound. Following incubation, the cells were exposed to light to activate melanopsin. The resulting luminescence, indicative of intracellular cAMP levels, was measured using a luminometer.
-
Data Analysis: The concentration-response curves for this compound were plotted to determine the EC50 values, representing the concentration of the antagonist required to inhibit 50% of the maximal light-induced response.
2. Radioligand Binding Assay:
This assay was performed to determine the binding affinity of this compound to melanopsin and a broad panel of other GPCRs.[5]
-
Membrane Preparation: Membranes were prepared from CHO cells stably expressing human melanopsin (CHOOpn4) or from cells expressing other target GPCRs.
-
Binding Reaction: Membranes were incubated with a radiolabeled ligand specific for the target receptor in the presence or absence of varying concentrations of this compound.
-
Detection: The amount of bound radioligand was quantified by scintillation counting.
-
Data Analysis: The inhibition of radioligand binding by this compound was used to calculate the inhibition constant (Ki) or the apparent binding affinity (Kb). For the broad panel screening, the percent inhibition at a high concentration (10 µM) of this compound was determined.
3. In Vivo Pupillary Light Reflex (PLR) Measurement:
The in vivo efficacy and specificity of this compound were assessed by measuring its effect on the PLR in mice.[5]
-
Animal Model: Wild-type mice were used for the experiments.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at a dose of 30 mg/kg.
-
PLR Measurement: Twenty minutes after drug administration, the mice were exposed to a light stimulus, and the constriction of the pupil was recorded and measured.
-
Specificity Control: The effect of this compound on rod/cone-mediated light responses was evaluated by measuring the initial phase of pupil constriction, which is independent of melanopsin. No significant effect was observed, indicating specificity for melanopsin-mediated responses.[5]
Visualizing the Mechanism and Workflow
To further clarify the context of this compound's action and the experimental approach to confirming its specificity, the following diagrams are provided.
References
- 1. Molecular basis underlying the specificity of an antagonist this compound for mammalian melanopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule antagonists of melanopsin-mediated phototransduction - PMC [pmc.ncbi.nlm.nih.gov]
Electrophysiological Validation of AA92593's Effect on Intrinsically Photosensitive Retinal Ganglion Cells (ipRGCs): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of AA92593 on intrinsically photosensitive retinal ganglion cells (ipRGCs) with alternative methods for modulating their activity. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tools for their studies of ipRGC physiology and related non-image-forming visual functions.
Introduction to ipRGC Modulation
Intrinsically photosensitive retinal ganglion cells (ipRGCs) are a unique subset of retinal neurons that express the photopigment melanopsin, enabling them to directly respond to light. These cells play a crucial role in non-image-forming visual functions, such as circadian rhythm entrainment, pupillary light reflex, and sleep regulation.[1] The ability to selectively modulate ipRGC activity is essential for dissecting their physiological roles and for developing therapeutic strategies for light-related disorders.
This guide focuses on the electrophysiological validation of this compound, a small molecule antagonist of melanopsin, and compares its performance with two primary alternative methods: chemogenetics and optogenetics.
Comparative Analysis of ipRGC Modulators
The following table summarizes the key electrophysiological parameters of this compound and its alternatives.
| Modulator | Mechanism of Action | Effect on ipRGCs | Quantitative Electrophysiological Data | Specificity | Temporal Control |
| This compound | Competitive antagonist of the retinal binding pocket of melanopsin.[2] | Inhibition of light-evoked depolarization and action potential firing. | - Reduces photoresponse by >90%. - IC50: 665 nM in CHOOpn4 cells.[2] | Selective for melanopsin; no significant effect on rod and cone photoreceptors. | Reversible upon washout. |
| Chemogenetics (hM3Dq DREADD + CNO) | Activation of an engineered Gq-coupled receptor (hM3Dq) by an exogenous ligand (Clozapine-N-Oxide, CNO).[3] | Depolarization and increased action potential firing in the absence of light. | - Significant increase in time-averaged firing rate upon CNO application.[4] - CNO (500 nM) depolarized CA1 pyramidal cells by 8.0 ± 1.8 mV.[2] | Specific to cells expressing the DREADD receptor. | Onset and offset are dependent on ligand pharmacokinetics (minutes to hours). |
| Optogenetics (ChRmine) | Activation of a red-shifted, light-gated cation channel (ChRmine).[5][6] | Light-induced depolarization and action potential firing with high temporal precision. | - Evokes large photocurrents (e.g., stationary photocurrent density of 21.6 ± 15.8 pA/pF at saturating light).[7] - Minimum light irradiance to evoke 100% spikes is ~0.1-0.5 µW/mm² with a 5 ms (B15284909) pulse.[5] | Specific to cells expressing the channelrhodopsin. | Millisecond-scale precision. |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding and replicating these studies.
Melanopsin Signaling Pathway
The following diagram illustrates the phototransduction cascade initiated by light activation of melanopsin in ipRGCs.
Caption: Melanopsin phototransduction cascade in ipRGCs.
Experimental Workflow for Electrophysiological Validation
The general workflow for validating the effect of modulators on ipRGCs using electrophysiology is depicted below.
Caption: General workflow for electrophysiological validation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key electrophysiological techniques used to study ipRGCs.
Multi-Electrode Array (MEA) Recording of Retinal Explants
MEA recordings allow for the simultaneous monitoring of multiple RGCs, providing insights into network activity.
-
Tissue Preparation:
-
Euthanize a mouse according to institutional guidelines and enucleate the eyes.
-
Dissect the retina in carboxygenated (95% O₂ / 5% CO₂) Ames' medium.
-
Create a small hole in a piece of filter paper and place the retina, ganglion cell side up, over the hole.
-
Carefully flatten the retina onto the filter paper.[8]
-
-
Recording Procedure:
-
Place the retina-filter paper preparation onto the MEA, with the ganglion cell layer in contact with the electrodes.
-
Perfuse the chamber with carboxygenated Ames' medium at a constant rate (e.g., 1.5-2 mL/min).
-
Allow the preparation to stabilize for at least 30 minutes before recording.
-
Record spontaneous and light-evoked (if applicable) activity. For light stimulation, a full-field stimulus can be delivered from below the transparent MEA.
-
For pharmacological studies, add the compound (e.g., this compound) to the perfusion medium. For chemogenetic studies, add CNO to the medium.
-
-
Data Acquisition and Analysis:
-
Acquire data at a sampling rate of 25-50 kHz.
-
Use a high-pass filter (e.g., 200-500 Hz) to isolate spiking activity.
-
Perform spike sorting to isolate individual neuronal units.
-
Analyze changes in firing rate, spike timing, and response latency before and after modulator application.
-
Whole-Cell Patch-Clamp Recording of ipRGCs
This technique allows for detailed analysis of the membrane potential and ionic currents of individual ipRGCs.
-
Cell Preparation:
-
Isolate retinas as described for MEA recordings.
-
For cultured ipRGCs, dissociate the retina using papain and plate the cells on coated coverslips.
-
For recordings from retinal slices, prepare vertical slices (e.g., 200-250 µm thick) using a vibratome.
-
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, 10 D-glucose, bubbled with 95% O₂ / 5% CO₂.[9]
-
Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[10]
-
-
Recording Procedure:
-
Place the coverslip or retinal slice in a recording chamber and perfuse with aCSF.
-
Identify ipRGCs based on their morphology or fluorescent labeling.
-
Approach the target cell with a glass micropipette (3-7 MΩ resistance) filled with intracellular solution.
-
Establish a giga-ohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Record in current-clamp mode to measure membrane potential and action potentials, or in voltage-clamp mode to measure ionic currents.
-
Apply modulators via bath perfusion.
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, action potential frequency, and the amplitude and kinetics of light-evoked currents.
-
Conclusion
This compound is a valuable pharmacological tool for the specific and reversible inhibition of melanopsin-mediated activity in ipRGCs. Its high specificity for melanopsin over other photoreceptors makes it a clean tool for dissecting the role of intrinsic ipRGC photosensitivity.
Chemogenetic and optogenetic methods offer powerful alternatives for modulating ipRGC activity with high cellular specificity. Chemogenetics provides a means for long-lasting, non-invasive activation of ipRGCs, which is advantageous for behavioral studies. Optogenetics, with tools like ChRmine, offers unparalleled temporal precision, enabling the investigation of the role of precise spike timing in ipRGC signaling.
The choice of modulator will depend on the specific research question. For studies requiring acute and reversible blockade of melanopsin signaling, this compound is an excellent choice. For investigating the downstream consequences of sustained ipRGC activation, chemogenetics is well-suited. For probing the functional significance of temporal coding in ipRGCs, optogenetics is the method of choice. The detailed protocols provided in this guide should facilitate the successful implementation of these techniques for advancing our understanding of ipRGC biology.
References
- 1. Patch-Clamp Electrophysiological Analysis of Murine Melanopsin Neurons | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemogenetics drives paradigm change in the investigation of behavioral circuits and neural mechanisms underlying drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoreceptive retinal ganglion cells control the information rate of the optic nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical prediction of broadband ambient light optogenetic vision restoration with ChRmine and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of Light-Sensitive Proteins in Optogenetic Approaches for Vision Restoration: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Step-By-Step Instructions for Retina Recordings with Perforated Multi Electrode Arrays | PLOS One [journals.plos.org]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
In Vivo Efficacy of AA92593: A Comparative Guide to Behavioral Assays
For Immediate Release
This guide provides a comprehensive comparison of the in vivo effects of AA92593, a selective antagonist of melanopsin (OPN4), with an alternative compound, AA41612. The data presented herein is intended for researchers, scientists, and drug development professionals investigating the role of melanopsin in various physiological processes. This document outlines detailed experimental protocols for key behavioral assays and presents quantitative data to facilitate objective comparison.
Introduction
Melanopsin, a G-protein coupled receptor expressed in intrinsically photosensitive retinal ganglion cells (ipRGCs), is a key regulator of non-image forming visual functions such as circadian rhythm, pupillary light reflex (PLR), and light aversion.[1] Pharmacological modulation of melanopsin activity presents a promising therapeutic avenue for conditions like migraine, photophobia, and sleep disorders. This compound is a selective and competitive antagonist of melanopsin, acting by competing with retinal for the binding pocket of the OPN4 receptor.[2] This guide details behavioral assays to confirm the in vivo effects of this compound and compares its performance with AA41612, a more potent opsinamide.
Comparative Analysis of Melanopsin Antagonists
The following table summarizes the key properties and in vivo effects of this compound and AA41612.
| Feature | This compound | AA41612 | Vehicle Control | Positive Control (Light Exposure) | Negative Control (Opn4-/- mice) |
| Mechanism of Action | Selective, competitive melanopsin (OPN4) antagonist | Selective, competitive melanopsin (OPN4) antagonist | Inert solution (e.g., saline, DMSO) | Activates melanopsin | Genetic ablation of melanopsin |
| In Vitro Potency (IC50) | 665 nM[2] | 15.8 nM[2] | N/A | N/A | N/A |
| In Vivo Dose (Mouse) | 30 mg/kg, intraperitoneal (i.p.)[2] | Data not readily available | Matched to treatment group | N/A | N/A |
| Pupillary Light Reflex (PLR) Attenuation | ~50% reduction in pupil constriction at 10^13 photons/cm²/s[2] | Expected to be more potent | No significant change | Maximal pupil constriction | Severely attenuated or absent PLR |
| Light Aversion Behavior | Significantly reduced light aversion | Expected to be more potent | Normal light aversion | Strong light aversion | Reduced or absent light aversion |
Behavioral Assays: Experimental Protocols
To validate the in vivo efficacy of this compound and its analogues, the following behavioral assays are recommended.
Pupillary Light Reflex (PLR) Assay
Objective: To measure the effect of the compound on the constriction of the pupil in response to a light stimulus, a key melanopsin-mediated response.
Experimental Workflow:
Methodology:
-
Animal Model: C57BL/6J mice are a suitable wild-type strain. Opn4-/- mice should be used as a negative control.
-
Dark Adaptation: Mice are dark-adapted for at least one hour prior to the experiment to maximize pupil dilation.
-
Compound Administration: this compound (30 mg/kg) or vehicle is administered via intraperitoneal injection 20 minutes before the light stimulus.[2]
-
Pupil Measurement: The mouse is gently restrained, and one eye is aligned with an infrared video camera. A calibrated light stimulus (e.g., 480 nm, 10^13 photons/cm²/s) is delivered to the eye.
-
Data Analysis: Pupil diameter is measured before and after the light stimulus to calculate the percentage of constriction.
Light Aversion Test (Light/Dark Box Assay)
Objective: To assess the anxiolytic-like effect of the compound by measuring the time a mouse spends in a brightly lit environment versus a dark one. A reduction in light aversion is indicative of melanopsin antagonism.
Experimental Workflow:
Methodology:
-
Apparatus: A standard light/dark box with one-third of the area dark and two-thirds brightly illuminated.
-
Compound Administration: Administer the test compound or vehicle 20 minutes prior to the test.
-
Procedure: Place the mouse in the center of the illuminated compartment and allow it to explore freely for 10 minutes.
-
Data Collection: An automated tracking system records the time spent in each compartment and the number of transitions between them.
-
Data Analysis: Compare the time spent in the light compartment and the number of transitions between the groups. An increase in time spent in the light compartment suggests reduced light aversion.
Melanopsin Signaling Pathway
This compound exerts its effect by antagonizing the melanopsin receptor, thereby inhibiting the downstream signaling cascade. The canonical melanopsin signaling pathway is depicted below.
Upon activation by light, melanopsin activates a Gq/11-type G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG then gates the opening of transient receptor potential canonical (TRPC) channels, specifically TRPC6 and TRPC7, leading to cation influx, membrane depolarization, and the generation of an action potential. This compound competitively binds to melanopsin, preventing this cascade from being initiated by light.
Conclusion
The behavioral assays described in this guide provide robust methods for confirming the in vivo effects of melanopsin antagonists like this compound. The pupillary light reflex and light aversion tests are sensitive and reproducible measures of melanopsin activity. The data presented here, comparing this compound with the more potent antagonist AA41612, offers a valuable resource for researchers in the field. Further investigation into the therapeutic potential of these compounds is warranted.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of the Melanopsin Antagonist AA92593
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the selective melanopsin antagonist, AA92593, with its more potent alternative, AA41612. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their studies on melanopsin-mediated phototransduction.
Introduction to Melanopsin and its Antagonists
Melanopsin (OPN4) is a photopigment expressed in intrinsically photosensitive retinal ganglion cells (ipRGCs) that plays a crucial role in non-image forming visual functions such as circadian rhythm entrainment, the pupillary light reflex (PLR), and sleep regulation.[1] Pharmacological antagonists of melanopsin are invaluable tools for dissecting these pathways and for the potential development of therapeutics for conditions like photophobia and migraine.[2] this compound and AA41612 are two such antagonists, both belonging to the "opsinamide" class of sulfonamide-based compounds.[3] They act as competitive antagonists, binding to the retinal binding pocket of melanopsin and preventing its activation by light.[3][4]
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of this compound and AA41612 has been primarily assessed using Chinese Hamster Ovary (CHO) cells stably expressing human melanopsin (CHOOpn4).[3] The half-maximal inhibitory concentration (IC50) and the binding affinity (Ki) are key parameters for comparing their efficacy in these cellular assays.
| Compound | Assay Type | Cell Line | IC50 (nM) | Ki (nM) | Reference |
| This compound | Calcium Flux Assay | CHOOpn4 | 665 ± 9 | 16 ± 2 | [3] |
| AA41612 | Calcium Flux Assay | CHOOpn4 | 15.8 ± 1.8 | 0.43 ± 0.05 | [3] |
| This compound | Photocurrent Inhibition | Xenopus Oocytes | 190 | - | [3] |
| AA41612 | Photocurrent Inhibition | Xenopus Oocytes | 20 | - | [3] |
Key Findings from In Vitro Data:
-
Potency: AA41612 is significantly more potent than this compound in inhibiting melanopsin activation in vitro. Its IC50 value in the CHOOpn4 calcium flux assay is approximately 42 times lower than that of this compound.[3]
-
Binding Affinity: The higher potency of AA41612 is further supported by its much lower Ki value, indicating a stronger binding affinity for the melanopsin receptor.[3]
-
Consistency Across Systems: The superior potency of AA41612 is consistent across different in vitro systems, including both mammalian cells (CHO) and amphibian oocytes (Xenopus).[3]
In Vivo Efficacy: Attenuation of the Pupillary Light Reflex
The in vivo efficacy of these antagonists is often evaluated by their ability to modulate melanopsin-dependent physiological responses, such as the pupillary light reflex (PLR) in mice.
| Compound | Animal Model | Administration | Dosage | Effect on Pupillary Light Reflex (PLR) | Reference |
| This compound | Wild-type Mice | Intraperitoneal (IP) | 30 mg/kg | Attenuated pupil constriction in response to high-intensity light by ~50%.[3] The effect was reversible, with normal PLR resuming within 60 minutes, correlating with the clearance of the compound from the retina.[3][5] | [3][4] |
| AA41612 | Mice with chemically ablated photoreceptors | Intraperitoneal (IP) | Not specified | Further reduced the PLR at high irradiances in mice already showing a diminished response.[6] | [6] |
Key Findings from In Vivo Data:
-
This compound Efficacy: this compound has been demonstrated to effectively and reversibly inhibit melanopsin-mediated PLR in vivo.[3][5]
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: Melanopsin signaling pathway and the inhibitory action of this compound/AA41612.
Caption: Experimental workflows for in vitro and in vivo efficacy testing.
Detailed Experimental Protocols
In Vitro Calcium Flux Assay in CHOOpn4 Cells
This protocol is adapted from the methodology described in Jones et al., 2013.[3]
-
Cell Culture:
-
CHO cells stably expressing human melanopsin (CHOOpn4) are cultured in serum-free medium.
-
Cells are seeded onto poly-D-lysine coated 384-well plates at a density of 12,000 cells per well and incubated overnight.[3]
-
-
Assay Preparation:
-
Two hours prior to the assay, expose the cells to approximately 1,000 lux of white fluorescent light for 1 hour at room temperature to bleach any existing photopigment.[3]
-
Remove the cell medium and wash the cells once with 70 µl of assay buffer (Hank's Balanced Salt Solution supplemented with 20 mM HEPES, 2.5 mM probenecid, and 0.05% BSA).[3]
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4) according to the manufacturer's instructions.
-
-
Antagonist Application and Measurement:
-
Add varying concentrations of this compound or AA41612 to the wells.
-
Incubate for a predetermined period (e.g., 30 minutes).
-
Add 9-cis retinal to the wells to reconstitute the photopigment.
-
Measure the light-induced increase in cytosolic Ca2+ using a fluorescence plate reader upon photoexcitation.[3]
-
-
Data Analysis:
-
Determine the dose-dependent reduction in the peak light-induced Ca2+ fluorescence.
-
Calculate the IC50 value for each antagonist by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Pupillary Light Reflex (PLR) Assay in Mice
This protocol is based on methodologies described for measuring PLR in mice.[3][7]
-
Animal Preparation:
-
Use adult wild-type mice (e.g., C57BL/6J).
-
Dark-adapt the mice for at least 10 minutes prior to the experiment.[7]
-
Lightly sedate the mice to minimize stress-induced mydriasis. A combination of ketamine and xylazine (B1663881) administered intraperitoneally is commonly used.[1][7]
-
-
Drug Administration:
-
PLR Measurement:
-
Position the mouse in a pupillometer or under a microscope equipped with an infrared camera to visualize the pupil in the dark.
-
Record the baseline pupil diameter.
-
Deliver a calibrated, high-intensity light stimulus (e.g., 1013 photons cm-2 s-1) for a defined duration (e.g., 1 second).[3][7]
-
Record the constriction of the pupil in response to the light stimulus using video pupillometry.
-
-
Data Analysis:
-
Measure the pupil diameter before and during the light stimulus.
-
Calculate the extent of pupil constriction, often expressed as a percentage of the baseline diameter.
-
Compare the PLR in antagonist-treated mice to that of vehicle-treated controls to determine the degree of inhibition.
-
Conclusion and Recommendations
Both this compound and AA41612 are effective and selective antagonists of melanopsin. The available data strongly indicates that AA41612 is the more potent inhibitor in vitro , with an IC50 value over 40-fold lower than this compound in CHOOpn4 cells.[3] This suggests that for in vitro studies requiring high potency or the use of lower concentrations, AA41612 would be the superior choice.
For in vivo studies, this compound has been shown to be effective at a dose of 30 mg/kg.[3] While direct comparative in vivo studies are limited, the higher in vitro potency of AA41612 suggests it may achieve similar or greater in vivo effects at lower doses, potentially reducing the risk of off-target effects. Researchers should consider the specific requirements of their experimental design, including the desired level of inhibition and the route of administration, when selecting between these two valuable research tools. Further head-to-head in vivo studies would be beneficial to fully elucidate the comparative efficacy of these compounds.
References
- 1. Pupillary reflex and behavioral masking responses to light as functional measures of retinal degeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule antagonists of melanopsin-mediated phototransduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule antagonists of melanopsin-mediated phototransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct and consensual murine pupillary reflex metrics: Establishing normative values - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AA92593: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for AA92593, a selective and competitive melanopsin OPN4 antagonist. Adherence to these procedures is vital for maintaining a safe laboratory environment and complying with regulatory standards.
Summary of Key Data
For quick reference, the following table summarizes essential quantitative information for this compound.
| Parameter | Value | Source |
| Purity | 99.94% | [1] |
| Storage Temperature (Long-term) | -80°C | [1] |
| Storage Temperature (Short-term) | -20°C (up to 1 month) | [1] |
| In Vitro Concentration (Example) | 10 μM | [1] |
| In Vivo Dosage (Example) | 30 mg/kg (in mice) | [1] |
Disposal Protocol
The toxicological properties of this compound have not been thoroughly investigated.[2] Therefore, it should be handled as a potentially hazardous substance. The following step-by-step protocol outlines the recommended disposal procedure.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE. This includes:
2. Spill Management: In the event of a spill, follow these steps:
-
Small Spills: Carefully sweep up the solid material and place it in a designated, labeled container for chemical waste.[3] Avoid generating dust.[3]
-
Large Spills: Evacuate the area and ensure adequate ventilation. Shovel the spilled material into a suitable, labeled container for disposal.[3] Do not allow the product to enter drains.[3]
3. Waste Categorization and Segregation: Properly segregate waste containing this compound to ensure it is handled by qualified waste management personnel.
-
Solid Waste: Unused or expired solid this compound, as well as any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves), should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
4. Final Disposal: The final disposal of this compound waste must be conducted in accordance with all local, state, and federal regulations.
-
Incineration or Sanitary Landfill: Depending on local regulations, appropriate disposal methods may include incineration or sanitary landfill by a licensed hazardous waste disposal company.[4]
-
Contact Environmental Health and Safety (EHS): Consult your institution's EHS department for specific guidance on the disposal procedures and approved waste contractors for your location.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for this compound before handling and disposal.
References
Personal protective equipment for handling AA92593
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This guide provides critical safety and logistical information for the handling and disposal of AA92593, a selective and competitive melanopsin OPN4 antagonist. Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The primary target organ for irritation is the respiratory system. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles. A face shield should be worn if there is a risk of splashing. | Protects against serious eye irritation from splashes or fine particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and subsequent irritation. |
| Body Protection | A standard laboratory coat. A flame-retardant lab coat should be considered if working with flammable solvents. Closed-toe shoes are required. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Minimizes the risk of respiratory tract irritation from dust or aerosols. |
II. Safe Handling and Operational Plan
A. Engineering Controls:
-
All procedures involving solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
B. Procedural Guidance:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. This compound is soluble in DMSO.
-
Spill Management:
-
Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials should be disposed of as hazardous waste.
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
III. Disposal Plan
The disposal of this compound and its containers must be conducted as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused or Expired this compound | Collect in a clearly labeled, sealed, and compatible hazardous waste container. |
| Contaminated Labware and Materials | Items such as gloves, pipette tips, and absorbent paper that are contaminated with this compound should be collected in a dedicated, labeled hazardous waste container. |
| Empty Containers | "Empty" containers may still retain chemical residue and should be treated as hazardous waste. Do not rinse into the sink. Seal the container and place it in the designated hazardous waste collection area. |
| Aqueous and Solvent Waste Solutions | Collect all waste solutions containing this compound in a compatible, labeled hazardous waste container. Segregate from other waste streams if required by your institution. |
Final Disposal: All waste containing this compound must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor. The typical method for final disposal of such compounds is high-temperature incineration. Always follow local, state, and federal regulations for hazardous waste disposal.
IV. Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
